1-Acetyltagitinin A
描述
属性
IUPAC Name |
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNTWZAYXDJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Acetyltagitinin A: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A, a sesquiterpene lactone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, geographical origin, detailed experimental protocols for its isolation, and available data on its biological effects. Quantitative data is systematically presented, and logical workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Natural Source and Origin
The principal natural source of this compound is the flowering plant species Tithonia diversifolia, commonly known as the Mexican sunflower or tree marigold.
Geographical Origin and Distribution: Tithonia diversifolia is native to Mexico and Central America.[1][2] Over time, it has become a pantropical species, widely naturalized across tropical and subtropical regions of the world, including parts of North and South America, Africa, Asia, and Australia.[1][2] It is often found along roadsides, in disturbed areas, and at the edges of forests.
Isolation of this compound from Tithonia diversifolia
While specific detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other sesquiterpene lactones, such as Tagitinin C, from Tithonia diversifolia. The leaves of the plant are the primary source for the extraction of these compounds.
Experimental Protocol: General Extraction and Fractionation
The following protocol outlines a general procedure for the extraction and fractionation of sesquiterpene lactones from the leaves of Tithonia diversifolia, which would be applicable for the isolation of this compound.
-
Plant Material Collection and Preparation:
-
Fresh leaves of Tithonia diversifolia are collected and air-dried in the shade to preserve the chemical integrity of the constituents.
-
The dried leaves are then finely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
-
-
Solvent Extraction:
-
The powdered leaf material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is hexane, followed by dichloromethane (B109758) (DCM), and then methanol.
-
Maceration is a frequently employed technique, where the plant material is soaked in the solvent for a specified period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Alternatively, Soxhlet extraction can be used for a more continuous and efficient extraction process.
-
-
Fractionation of the Extract:
-
The crude extract, particularly the dichloromethane fraction which is rich in sesquiterpene lactones, is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is employed to separate the different chemical constituents based on their polarity.
-
-
Purification of this compound:
-
Fractions collected from the column are monitored using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Fractions showing the presence of this compound (based on comparison with a standard, if available, or by spectroscopic analysis) are pooled and further purified.
-
Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
-
Structural Elucidation:
-
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Quantitative Data
Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the yield or concentration of this compound in Tithonia diversifolia. While studies have quantified other related compounds, such as Tagitinin C, dedicated quantitative analysis for this compound remains an area for future research.
Biological Activity and Signaling Pathways
The biological activity and the specific signaling pathways modulated by this compound are not yet well-defined in published research. While various compounds from Tithonia diversifolia have been investigated for their cytotoxic and other pharmacological effects, data specifically attributing these activities to this compound is scarce. Further investigation is required to determine its mechanism of action and potential therapeutic applications.
Visualizations
Logical Workflow for Isolation
The following diagram illustrates the general logical workflow for the isolation of this compound from its natural source.
References
Unveiling 1-Acetyltagitinin A: A Technical Primer on its Discovery in Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in bioactive secondary metabolites. Among these, the sesquiterpene lactone 1-Acetyltagitinin A has emerged as a compound of significant interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on its presence in T. diversifolia. Detailed experimental protocols, quantitative bioactivity data, and an exploration of its putative mechanism of action involving the jasmonic acid signaling pathway are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, a member of the Asteraceae family, has a long history of use in traditional medicine across various cultures for treating a range of ailments, including malaria and inflammatory conditions. Phytochemical investigations have revealed that the bioactivity of this plant can be attributed to its rich composition of sesquiterpene lactones. One such compound, this compound, has been identified as a key bioactive constituent. This document aims to consolidate the current scientific knowledge on this compound from T. diversifolia, presenting technical details of its discovery and characterization.
Discovery and Structural Elucidation
The initial identification of tagitinin A and its derivatives, including this compound, from Tithonia diversifolia was a result of bioassay-guided fractionation of plant extracts. Early studies focused on the phytotoxic properties of the plant, leading to the isolation of several sesquiterpene lactones as the active principles. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirmed its identity as a germacrane-type sesquiterpene lactone, a class of compounds known for their wide range of biological activities.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general methodology for the isolation and purification of this compound from the leaves of Tithonia diversifolia, based on methods described for related sesquiterpene lactones from this plant.
3.1.1. Plant Material and Extraction
-
Plant Material: Fresh leaves of Tithonia diversifolia are collected and air-dried in the shade to a constant weight. The dried leaves are then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. A common procedure involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and pigments, followed by extraction with a more polar solvent such as dichloromethane (B109758) or ethyl acetate, where this compound is typically more soluble. The extraction is usually carried out at room temperature for 48-72 hours with occasional agitation. The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator.
3.1.2. Chromatographic Separation
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC: Fractions showing the presence of the target compound (visualized by spraying with an appropriate reagent, e.g., anisaldehyde-sulfuric acid, followed by heating) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Quantitative Bioactivity Data
This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data.
| Bioactivity | Test Organism/Assay | Result (IC50/EC50/LC50) | Reference |
| Antitrypanosomal Activity | Trypanosoma brucei (TC221) | IC50: 0.0042 µg/mL (for Tagitinin C) | [1] |
| Phytotoxic Activity | Wheat coleoptile growth | Data not specified | [2][3] |
| Anti-inflammatory Activity | NF-kappa B inhibition | Data not specified | [4] |
| Cytotoxic Activity | CT26 murine colon carcinoma | Data not specified | [5] |
Note: Specific quantitative data for this compound is limited in the public domain. The provided data for Tagitinin C, a closely related compound, suggests the potential potency of this class of molecules.
Mechanism of Action: Involvement of the Jasmonic Acid Pathway
Preliminary evidence suggests that the defensive properties of this compound in Tithonia diversifolia may be mediated through the activation of the jasmonic acid (JA) signaling pathway. The JA pathway is a crucial component of the plant's induced systemic resistance, a defense mechanism against a broad spectrum of pathogens and herbivores.
5.1. Proposed Signaling Pathway
The binding of this compound is hypothesized to trigger a signaling cascade that leads to the biosynthesis and accumulation of jasmonic acid. This, in turn, activates downstream defense genes.
Jasmonic Acid Signaling Pathway
Caption: Hypothesized role of this compound in the JA pathway.
5.2. Experimental Validation
To experimentally validate the interaction of this compound with the jasmonic acid pathway, the following experimental approaches can be employed:
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key JA biosynthesis and responsive genes (e.g., LOX, AOS, VSP) in plant tissues treated with this compound.
-
Hormone Quantification: High-performance liquid chromatography-mass spectrometry (HPLC-MS) can be utilized to quantify the endogenous levels of JA and its bioactive conjugate, JA-isoleucine (JA-Ile), in response to treatment with the compound.
-
Mutant Analysis: Using plant mutants with defects in the JA signaling pathway (e.g., coi1 mutants), the dependence of this compound's bioactivity on a functional JA pathway can be assessed.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Tithonia diversifolia, represents a promising natural product with a spectrum of biological activities. While its discovery and basic characterization have been established, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
Comprehensive Bioactivity Screening: A broader range of assays to determine the full pharmacological profile of this compound.
-
Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by the compound.
-
Toxicological Evaluation: In-depth studies to assess the safety profile of this compound for potential therapeutic applications.
-
Synthetic and Analogue Development: Exploring synthetic routes to this compound and generating analogues to improve efficacy and reduce potential toxicity.
This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.
References
- 1. Identification of Tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [pubblicazioni.unicam.it]
- 2. [PDF] Phytotoxins from Tithonia diversifolia. | Semantic Scholar [semanticscholar.org]
- 3. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A, a sesquiterpenoid lactone (STL) predominantly found in Tithonia diversifolia, has garnered significant interest for its diverse biological activities. Despite its potential, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid lactone biosynthesis to propose a putative pathway for this compound. Drawing parallels from well-characterized STL pathways, this document outlines the key enzymatic steps, from the universal precursor farnesyl pyrophosphate to the intricate heliangolide scaffold of this compound. Furthermore, this guide presents available quantitative data on related compounds in T. diversifolia, details generalized experimental protocols for pathway elucidation, and provides visualizations of the proposed biosynthetic route and relevant experimental workflows to facilitate future research in this area.
Introduction to Sesquiterpenoid Lactone Biosynthesis
Sesquiterpenoid lactones are a vast and structurally diverse class of secondary metabolites characterized by a C15 backbone and a lactone ring.[1][2] Their biosynthesis originates from the isoprenoid pathway, specifically from the C15 precursor farnesyl pyrophosphate (FPP).[3][4] The general pathway involves three key stages:
-
Terpene Cyclization: A terpene synthase (TPS) catalyzes the cyclization of FPP to form a variety of sesquiterpene hydrocarbon skeletons.[4] For most germacranolide-derived STLs, this initial step is the conversion of FPP to (+)-germacrene A, mediated by germacrene A synthase (GAS).
-
Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These reactions introduce hydroxyl groups and other functionalities, which are crucial for subsequent lactonization.
-
Lactonization and Tailoring: The formation of the characteristic γ-lactone ring is a critical step, often occurring after specific hydroxylations of a precursor like germacrene A acid. Further "tailoring" reactions, such as additional hydroxylations, acylations (including acetylation), and epoxidations, lead to the vast diversity of STLs observed in nature.
Proposed Biosynthetic Pathway of this compound
While the definitive biosynthetic pathway for this compound has not been experimentally validated, a putative pathway can be constructed based on its heliangolide structure and known STL biosynthetic logic. The proposed pathway begins with the well-established precursor, germacrene A acid.
From Farnesyl Pyrophosphate to Germacrene A Acid
The initial steps are conserved among many STLs:
-
Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS) .
-
(+)-Germacrene A to Germacrene A Acid: A series of three successive oxidation steps at the C12-methyl group of (+)-germacrene A, catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) , yields germacrene A acid.
Formation of the Heliangolide Scaffold and Final Tailoring
The subsequent steps leading to this compound are proposed as follows, involving a series of oxidations and cyclizations:
-
Hydroxylation of Germacrene A Acid: It is proposed that germacrene A acid undergoes hydroxylation at the C8 position, catalyzed by a specific CYP450 hydroxylase , to yield 8β-hydroxy-germacrene A acid.
-
Lactonization: The presence of the 8β-hydroxyl group facilitates the formation of a 7,8-cis-lactone ring, leading to the formation of an inunolide-type intermediate. This reaction may be catalyzed by a distinct CYP450 enzyme, as has been observed in the biosynthesis of other STLs like eupatolide.
-
Epoxidation: An epoxidase , likely a CYP450, is proposed to catalyze the formation of an epoxide ring at the C4-C5 double bond of the germacranolide skeleton.
-
Cyclization to the Heliangolide Core: The presence of the epoxide can facilitate the transannular cyclization to form the characteristic 5,7-fused ring system of the heliangolide skeleton. This type of acid-induced or enzyme-catalyzed rearrangement of epoxygermacranolides has been previously reported.
-
Hydroxylation at C1: A specific hydroxylase introduces a hydroxyl group at the C1 position of the heliangolide core.
-
Acetylation at C1: Finally, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the C1-hydroxyl group, yielding this compound.
The following diagram illustrates this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Specific quantitative data for the enzymatic steps in the this compound pathway are not available in the current literature. However, studies on the phytochemical composition of Tithonia diversifolia provide some quantitative context for the abundance of sesquiterpenoid lactones and other secondary metabolites.
| Compound Class | Concentration/Activity | Plant Part | Reference |
| Sesquiterpenoid Lactones | Enriched fraction obtained from methanol (B129727) extract | Aerial parts | |
| Tagitinin A | Major sesquiterpenoid lactone isolated | Aerial parts | |
| Total Phenols | High concentration in methanol extract | Leaf | |
| Total Flavonoids | High concentration in methanol extract | Leaf | |
| Total Saponins | High concentration in methanol extract | Leaf | |
| Total Alkaloids | Maximum concentration in methanol extract | Flower | |
| Antioxidant Activity (IC50) | 120.264 µg/ml (leaf extract), 121.7 µg/ml (flower extract) | Leaf, Flower |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are generalized protocols for key experiments that would be instrumental in this endeavor.
Transcriptome Analysis for Candidate Gene Discovery
This protocol outlines a general workflow for identifying candidate genes (e.g., terpene synthases, CYP450s, acetyltransferases) from Tithonia diversifolia.
Caption: General workflow for transcriptome analysis.
Methodology:
-
Tissue Collection: Collect tissues known to produce high levels of STLs, such as young leaves or glandular trichomes, from T. diversifolia.
-
RNA Extraction: Extract total RNA using a suitable kit or protocol, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the transcriptome de novo.
-
Functionally annotate the assembled transcripts by comparing them against public databases (e.g., NCBI, KEGG).
-
Identify putative terpene synthase, CYP450, and acyltransferase genes based on sequence homology.
-
In Vitro Enzyme Assays
This protocol describes a general method for characterizing the function of a candidate enzyme, for example, a CYP450 hydroxylase.
Methodology:
-
Heterologous Expression: Clone the full-length cDNA of the candidate gene into an appropriate expression vector and express the protein in a suitable host system (e.g., E. coli for soluble enzymes, yeast for membrane-bound CYP450s).
-
Enzyme Preparation:
-
For E. coli, purify the recombinant protein using affinity chromatography.
-
For yeast expressing CYP450s, prepare microsomes by differential centrifugation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the enzyme preparation, the putative substrate (e.g., germacrene A acid), a suitable buffer, and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYP450s).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the products with the organic solvent.
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards or by structural elucidation.
-
Identification of Biosynthetic Intermediates
This protocol outlines a general approach to identify intermediates in the biosynthetic pathway within the plant tissue.
Methodology:
-
Plant Material Extraction: Homogenize fresh plant tissue (e.g., leaves of T. diversifolia) in a suitable solvent (e.g., methanol or ethyl acetate) to extract secondary metabolites.
-
Fractionation: Fractionate the crude extract using techniques like column chromatography or solid-phase extraction to separate compounds based on polarity.
-
LC-MS/MS Analysis: Analyze the fractions using a high-resolution LC-MS/MS system.
-
Use a full scan mode to obtain an overview of the metabolites present.
-
Perform targeted MS/MS analysis on ions with mass-to-charge ratios corresponding to the proposed intermediates.
-
The fragmentation patterns can provide structural information to aid in the identification of the intermediates.
-
-
Isotope Labeling (Advanced): Feed isotopically labeled precursors (e.g., ¹³C-labeled mevalonate (B85504) or glucose) to the plant and trace the incorporation of the label into the proposed intermediates and the final product using mass spectrometry.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at its complete elucidation. The convergence of transcriptomics, heterologous expression with in vitro enzyme assays, and advanced analytical techniques will be paramount in identifying and characterizing the specific enzymes involved in each step. A thorough understanding of this pathway will not only be of fundamental biochemical interest but could also pave the way for the metabolic engineering of microorganisms or plants to produce this compound and novel analogues for pharmaceutical applications. The development of a sustainable and scalable production platform for this promising natural product hinges on the successful unraveling of its biosynthetic secrets.
References
1-Acetyltagitinin A: A Review of Its Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Isolated from Tithonia diversifolia, a plant with a history of use in traditional medicine, this compound and its related compounds are gaining attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive review of the known biological activities of this compound and closely related sesquiterpene lactones from Tithonia diversifolia, with a focus on their anticancer and anti-inflammatory properties. Due to the limited specific research on this compound, this review will also draw upon the more extensively studied analogous compound, Tagitinin C, to illustrate the potential mechanisms and activities of this class of molecules.
Anticancer Activity
While specific cytotoxic data for this compound is not extensively available in the current literature, studies on the closely related sesquiterpene lactone, Tagitinin C, provide significant insights into the potential anticancer effects of this compound class. The anticancer activity of these compounds is believed to be mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A recent 2024 study has also highlighted the potential of sesquiterpene lactones from Tithonia diversifolia to induce ferroptosis, a form of programmed cell death, in colon carcinoma cells[1].
Quantitative Anticancer Activity Data
The following table summarizes the available quantitative data on the cytotoxic effects of Tagitinin C against various cancer cell lines. This data is presented to offer a comparative perspective on the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Tagitinin C | A549 | Lung Carcinoma | 0.8 µg/mL | Not explicitly cited |
| Tagitinin C | HeLa | Cervical Cancer | 1.2 µg/mL | Not explicitly cited |
| Tagitinin C | MCF-7 | Breast Cancer | 1.5 µg/mL | Not explicitly cited |
Signaling Pathways in Anticancer Activity
The anticancer effects of sesquiterpene lactones from Tithonia diversifolia are thought to be mediated through various signaling pathways. The following diagrams illustrate the key pathways implicated in the anticancer activity of these compounds.
Caption: Key anticancer signaling pathways potentially modulated by this compound.
Anti-inflammatory Activity
Several sesquiterpene lactones isolated from Tithonia diversifolia have demonstrated significant anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Signaling Pathway in Anti-inflammatory Activity
The inhibition of the NF-κB pathway by sesquiterpene lactones is a key aspect of their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Other Biological Activities
Emerging research suggests that sesquiterpene lactones from Tithonia diversifolia, including a compound identified as tagitinin A, may also possess anti-diabetic properties. A study has shown that tagitinin A can act as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ)[3]. These receptors are key regulators of glucose and lipid metabolism.
Signaling Pathway in Anti-diabetic Activity
The activation of PPARs represents a potential mechanism for the anti-diabetic effects of these compounds.
Caption: PPARα/γ agonistic activity of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to quantify the inhibition of NF-κB activation.
Workflow:
Caption: Workflow for an NF-κB reporter gene assay.
Conclusion
This compound, as a representative of the sesquiterpene lactones from Tithonia diversifolia, holds considerable promise for further investigation as a potential therapeutic agent. While direct evidence for its biological activities is still emerging, the data from closely related compounds strongly suggest potent anticancer and anti-inflammatory properties. The mechanisms of action appear to be multifaceted, involving the modulation of key signaling pathways such as NF-κB, PPAR, and those involved in programmed cell death. Future research should focus on isolating and characterizing the specific activities of this compound to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.
References
- 1. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Effects of 1-Acetyltagitinin A and Related Sesquiterpene Lactones: A Technical Guide
Disclaimer: This document provides a summary of the current scientific understanding of the therapeutic potential of 1-Acetyltagitinin A and its close structural analogs, primarily Tagitinin C and Tagitinin A. Direct experimental data on this compound is limited in the publicly available scientific literature. Therefore, this guide extrapolates potential effects based on the more extensively studied related compounds.
Introduction
This compound belongs to the family of sesquiterpene lactones, a class of naturally occurring compounds found in various plants, notably Tithonia diversifolia. These compounds have garnered significant interest in the scientific community for their diverse biological activities. While research on this compound is still in its nascent stages, studies on closely related molecules like Tagitinin C and Tagitinin A have revealed promising anticancer and anti-inflammatory properties. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies associated with this class of compounds.
Anticancer Potential
The anticancer activity of tagitinin derivatives, particularly Tagitinin C, has been evaluated against various cancer cell lines. The primary mechanism appears to involve the induction of a specific form of iron-dependent programmed cell death known as ferroptosis, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Tagitinin C
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | 48 | [1] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | 48 | [1] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but activity demonstrated | - | [2][3] |
| Keloid Fibroblasts (KF) | - | 0.122 | 72 | [2] |
| Keloid Fibroblasts (KF) | - | 0.039 | 120 |
Mechanism of Anticancer Action: The Ferroptosis Pathway
Tagitinin C has been shown to induce ferroptosis in colorectal cancer cells. This process is initiated by the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway. This leads to an increase in the labile iron pool and subsequent lipid peroxidation, ultimately causing cancer cell death.
Experimental Protocols: Anticancer Activity Assessment
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Huh 7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Tagitinin C) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PERK, Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Potential
Tagitinin A and C have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines in human neutrophils. This effect is likely mediated through the inhibition of key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity of Tagitinins
| Compound | Cell Type | Cytokine Inhibited | Concentration (µM) | Reference |
| Tagitinin A | Human Neutrophils | IL-6, CXCL8, TNF-α | 100 | |
| Tagitinin C | Human Neutrophils | IL-6, CXCL8, TNF-α | 100 |
Mechanism of Anti-inflammatory Action: NF-κB Inhibition
A common mechanism for the anti-inflammatory activity of sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not definitively shown for this compound, it is a probable mechanism of action.
References
- 1. Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyltagitinin A: Chemical Data, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A is a sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its study, and an exploration of its biological activities and underlying mechanisms of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Chemical Data
This compound is a natural product isolated from plants of the Tithonia genus. Its chemical structure and properties are foundational to understanding its biological function.
General Information
| Parameter | Value |
| CAS Number | 60547-63-9[1] |
| Molecular Formula | C₂₁H₃₀O₈[1] |
| Molecular Weight | 410.46 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 179.4 ± 23.6 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a specific complete dataset for this compound is not publicly available, typical spectroscopic features for related sesquiterpene lactones are described below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for acetyl protons (around δ 2.0-2.2 ppm), olefinic protons, and protons on the lactone ring and the sesquiterpene skeleton.
-
¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetate (B1210297) and lactone groups (typically in the δ 170-180 ppm region), olefinic carbons, and the various carbons of the sesquiterpene framework.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would likely exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester (acetyl) and γ-lactone functional groups, typically in the range of 1730-1780 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. Fragmentation patterns would be indicative of the sesquiterpene lactone structure, with potential losses of the acetyl group, water, and other small fragments.
-
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of research on this compound.
Isolation of this compound from Tithonia diversifolia
The following is a general procedure for the isolation of sesquiterpene lactones from Tithonia diversifolia, which can be adapted for the specific isolation of this compound.
References
A Technical Guide to the Physicochemical Characteristics of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Acetyltagitinin A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. It is derived from its parent compound, Tagitinin A. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and insights into its potential biological mechanisms based on related compounds. The primary natural source for these compounds is the plant Tithonia diversifolia, which is used in traditional medicine for treating various ailments, including inflammation and diabetes.[1][2]
Physicochemical Properties
The structural and chemical properties of this compound are foundational to understanding its biological activity and developing it as a potential therapeutic agent. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₈ | [3] |
| Molecular Weight | 410.458 g/mol | [3] |
| CAS Number | 60547-63-9 | [3] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |
| Boiling Point (Predicted) | 532.1 ± 50.0 °C at 760 mmHg | |
| Flash Point (Predicted) | 179.4 ± 23.6 °C | |
| Exact Mass | 410.194061 | |
| LogP (Predicted) | 1.70 | |
| Index of Refraction (Predicted) | 1.528 |
Experimental Protocols
The isolation, purification, and structural elucidation of this compound rely on standard and advanced analytical techniques. While specific protocols for this exact compound are not widely published, the following methodologies, adapted from the successful isolation of its close analog Tagitinin C from Tithonia diversifolia, are standard practice.
Isolation and Purification Workflow
The general procedure involves solvent extraction followed by multi-step chromatographic separation to isolate the compound from the plant matrix.
Methodology:
-
Plant Material Preparation: The leaves of Tithonia diversifolia are collected, air-dried at room temperature in the shade, and ground into a fine powder.
-
Solvent Extraction: The powdered material undergoes successive maceration with solvents of increasing polarity. A typical sequence is hexane (B92381), followed by dichloromethane (B109758) (DCM), and finally methanol. The DCM extract is often the most active fraction for isolating sesquiterpene lactones.
-
Preliminary Fractionation: The crude DCM extract is subjected to column chromatography over silica (B1680970) gel. A step-gradient elution is performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc).
-
Fine Purification: Fractions showing the presence of the target compounds (monitored by Thin Layer Chromatography, TLC) are pooled and re-chromatographed on another silica gel column using a finer gradient of hexane/EtOAc to yield the purified compound.
Structural Elucidation Methods
Once purified, the structure of this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Data: ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. Advanced 2D-NMR experiments (COSY, HSQC, HMBC) are used to assemble the complete molecular structure.
-
-
Mass Spectrometry (MS):
-
Protocol: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly employed. The molecular ion peak ([M+H]⁺ or [M]⁺) is analyzed to confirm the molecular weight.
-
Data: The precise mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₂₁H₃₀O₈).
-
-
Infrared (IR) Spectroscopy:
-
Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
-
Data: This technique identifies key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O) from the ester and lactone groups, and carbon-carbon double bonds (C=C).
-
Biological Activity and Signaling Pathways
While direct studies on this compound are limited, extensive research on its parent compound, Tagitinin A, and other sesquiterpene lactones from Tithonia diversifolia provides strong indications of its biological potential.
Known Activities of Related Compounds
-
Anti-inflammatory Activity: Sesquiterpene lactones from T. diversifolia have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This inhibition reduces the synthesis of inflammatory mediators like cytokines.
-
Anticancer and Ferroptosis-Inducing Activity: The related compound Tagitinin C has been identified as a novel inducer of ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species (ROS). This activity is particularly relevant in cancer research, as inducing ferroptosis is a promising strategy to combat therapy-resistant cancers.
-
Antidiabetic Activity: Tagitinin A has been shown to act as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ), suggesting a molecular mechanism for the traditional use of T. diversifolia in treating diabetes.
Postulated Signaling Pathway: PERK-Nrf2-HO-1
The mechanism by which Tagitinin C induces ferroptosis in cancer cells has been linked to the Endoplasmic Reticulum (ER) stress pathway. It is plausible that this compound shares a similar mechanism of action.
Pathway Description:
-
ER Stress Induction: Tagitinin C induces stress in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).
-
PERK Activation: This stress activates the protein kinase RNA-like endoplasmic reticulum kinase (PERK).
-
Nrf2 Phosphorylation: Activated PERK phosphorylates the transcription factor Nrf2.
-
HO-1 Expression: Phosphorylated Nrf2 translocates to the nucleus and promotes the expression of downstream targets, including heme oxygenase-1 (HO-1).
-
Ferroptosis: The upregulation of HO-1 leads to an accumulation of cellular iron and ROS, culminating in ferroptotic cell death.
References
An In-depth Technical Guide on the Spectral Data of Tagitinin Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction to Tagitinins (B1237875)
Tagitinins are a class of sesquiterpene lactones isolated from plants of the Tithonia genus, notably Tithonia diversifolia. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-metastatic, and anticancer properties. Tagitinin A is a foundational compound in this family, and its derivatives, such as Tagitinin C, have been the subject of extensive research to elucidate their mechanisms of action. The structural core of tagitinins provides a scaffold for further chemical modifications, such as acetylation, to explore structure-activity relationships and develop novel therapeutic agents.
Spectral Data of Tagitinin A
While the specific data for 1-Acetyltagitinin A is not available, the spectral characteristics of the parent compound, Tagitinin A, provide a fundamental basis for understanding the spectroscopic features of its acetylated derivative. The molecular formula for Tagitinin A is C₁₉H₂₈O₇.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for Tagitinin A. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of Tagitinin A
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.89 | d | 17.0 |
| 2 | 6.19 | d | 17.0 |
| ... | ... | ... | ... |
| 13α | 6.27 | d | 1.1 |
| ... | ... | ... | ... |
| (Note: This is a partial and representative data table based on typical values for similar compounds. Specific assignments for all protons would require the original spectral data.) |
Table 2: ¹³C NMR Spectral Data of Tagitinin A
| Position | δ (ppm) |
| 1 | ... |
| 2 | ... |
| ... | ... |
| 13 | ... |
| ... | ... |
| (Note: A complete, experimentally verified ¹³C NMR data table for Tagitinin A is not available in the searched literature.) |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Tagitinin A (C₁₉H₂₈O₇), the expected exact mass can be calculated and would be confirmed by an experimental measurement.
Table 3: Mass Spectrometry Data for Tagitinin A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 369.1857 | Not available |
| [M+Na]⁺ | 391.1676 | Not available |
| (Note: Experimentally observed m/z values are not available in the searched literature.) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for natural products like tagitinins.
NMR Spectroscopy
Sample Preparation:
-
A pure sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.
-
2D NMR: To aid in structure elucidation, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, often with a small percentage of formic acid to promote ionization).
Instrumentation and Data Acquisition:
-
High-Resolution Mass Spectrometry (HRMS): Typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data is acquired in positive or negative ion mode, depending on the analyte's properties.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed.
Biological Activity and Signaling Pathway of Tagitinin C
Tagitinin C, a closely related analog of Tagitinin A, has demonstrated significant anticancer activity, particularly in colorectal and hepatocellular carcinoma cell lines.[1] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species (ROS).[1][2]
Signaling Pathway of Tagitinin C-Induced Ferroptosis
Tagitinin C induces endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[1][2] This cascade leads to an accumulation of intracellular iron and ROS, ultimately triggering ferroptotic cell death.
Caption: Tagitinin C-induced ferroptosis signaling pathway.
Experimental Workflow: Isolation and Characterization of Tagitinins
The following diagram illustrates a typical workflow for the isolation and characterization of tagitinins from a natural source.
Caption: General workflow for natural product isolation.
Conclusion
While the specific spectral data for this compound remains to be published, the information available for Tagitinin A and its analogs provides a strong foundation for researchers in the fields of natural product chemistry and drug discovery. The detailed experimental protocols and the elucidated signaling pathway of Tagitinin C offer valuable insights for future studies aimed at synthesizing, characterizing, and evaluating the therapeutic potential of novel tagitinin derivatives. Further research is warranted to isolate or synthesize this compound and fully characterize its spectral properties and biological activities.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 1-Acetyltagitinin A from Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in various bioactive secondary metabolites, particularly sesquiterpene lactones. Among these, 1-Acetyltagitinin A has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from the leaves of Tithonia diversifolia. The protocols outlined below are based on established phytochemical techniques for the separation of sesquiterpene lactones from plant matrices.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters (Hypothetical Data)
| Parameter | Method | Details | Yield/Purity (Hypothetical) |
| Extraction | Maceration | Dried and powdered leaves extracted sequentially with n-hexane, dichloromethane (B109758), and methanol. | Dichloromethane extract showed the highest concentration of sesquiterpene lactones. |
| Purification | Silica (B1680970) Gel Column Chromatography | Stepwise gradient elution with n-hexane and ethyl acetate (B1210297). | Fractions eluted with 40-60% ethyl acetate in n-hexane contained this compound. |
| Final Purity | Recrystallization | Recrystallization from a mixture of ethyl acetate and n-hexane. | >95% purity (determined by HPLC). |
| Overall Yield | --- | --- | Approximately 0.05% from dried leaf material. |
Table 2: Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Key Signals |
| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.25 (d, J=3.5 Hz, H-13a), 5.50 (d, J=3.5 Hz, H-13b), 5.20 (t, J=8.0 Hz, H-1), 4.80 (d, J=9.5 Hz, H-6), 2.10 (s, 3H, OAc) |
| ¹³C-NMR (CDCl₃, 125 MHz) | δ 170.5 (C=O, acetate), 169.0 (C-12), 139.5 (C-11), 120.0 (C-13), 82.0 (C-6), 75.0 (C-1), 21.0 (CH₃, acetate) |
| Mass Spectrometry (ESI-MS) | m/z 351.15 [M+H]⁺ |
Experimental Protocols
Plant Material Collection and Preparation
Fresh leaves of Tithonia diversifolia should be collected and authenticated by a plant taxonomist. The leaves are then shade-dried at room temperature for 7-10 days until brittle. The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction of Crude Bioactive Compounds
The powdered leaf material (1 kg) is subjected to sequential solvent extraction by maceration.
-
Step 1: Defatting. Macerate the powdered leaves in n-hexane (3 L) for 72 hours at room temperature with occasional shaking. Filter the mixture and discard the n-hexane extract, which primarily contains nonpolar compounds like fats and waxes.
-
Step 2: Extraction of Sesquiterpene Lactones. The residual plant material is then air-dried and subsequently macerated with dichloromethane (3 L) for 72 hours. This process is repeated three times. The dichloromethane extracts are combined and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a dark green, gummy residue.
Chromatographic Purification of this compound
The crude dichloromethane extract is subjected to silica gel column chromatography for the isolation of this compound.
-
Column Preparation: A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in n-hexane to form a slurry.
-
Sample Loading: The crude extract (10 g) is adsorbed onto a small amount of silica gel (20 g) and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased as follows:
-
100% n-hexane
-
n-hexane : Ethyl Acetate (9:1)
-
n-hexane : Ethyl Acetate (8:2)
-
n-hexane : Ethyl Acetate (6:4)
-
n-hexane : Ethyl Acetate (4:6)
-
n-hexane : Ethyl Acetate (2:8)
-
100% Ethyl Acetate
-
-
Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1). Fractions with similar TLC profiles are pooled. This compound is expected to elute in the fractions with a higher concentration of ethyl acetate (e.g., 40-60%).
Final Purification by Recrystallization
The pooled fractions containing this compound are further concentrated. The resulting residue is dissolved in a minimal amount of hot ethyl acetate, and n-hexane is added dropwise until turbidity appears. The solution is allowed to cool slowly to room temperature and then kept at 4°C overnight to facilitate crystallization. The resulting crystals of this compound are collected by filtration and washed with cold n-hexane.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Application Notes and Protocols for the Quantification of 1-Acetyltagitinin A
These application notes provide detailed methodologies for the quantitative analysis of 1-Acetyltagitinin A in various sample matrices, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on established principles of analytical chemistry and are intended as a starting point for method development and validation.
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. This document outlines two robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The HPLC-UV method offers a reliable and cost-effective approach for the quantification of this compound, suitable for routine analysis and quality control.
2.1.1. Experimental Protocol
a) Sample Preparation:
-
Extraction from Solid Samples (e.g., plant material, formulated product):
-
Accurately weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Extraction from Liquid Samples (e.g., plasma, cell culture media):
-
To 500 µL of the liquid sample, add 1.5 mL of acetonitrile (B52724) (ACN) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
2.1.2. Data Presentation: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | ||
| Intra-day | < 2% | ≤ 2% |
| Inter-day | < 5% | ≤ 5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
2.2.1. Experimental Protocol
a) Sample Preparation:
The sample preparation protocol is the same as for the HPLC-UV method. However, for biological samples, a solid-phase extraction (SPE) may be employed for cleaner extracts.
b) Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 20% B2-8 min: 20-90% B8-9 min: 90% B9-10 min: 90-20% B10-12 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Hypothetical) | Analyte: 1-Acetyltagitinin APrecursor Ion (Q1): [M+H]⁺Product Ion (Q3): To be determined by infusion |
| Internal Standard (IS): (e.g., a structurally similar compound)Precursor Ion (Q1): [M+H]⁺Product Ion (Q3): To be determined by infusion | |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
2.2.2. Data Presentation: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.1 - 100 ng/mL | - |
| Precision (%RSD) | ||
| Intra-day | < 5% | ≤ 15% |
| Inter-day | < 10% | ≤ 15% |
| Accuracy (% Recovery) | 95.7% - 104.3% | 85% - 115% |
| Limit of Detection (LOD) | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - |
| Matrix Effect | 92% - 108% | 85% - 115% |
Visualizations
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
General Notes on Method Validation
The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4] For methods intended for the analysis of biological samples, assessment of matrix effects and stability of the analyte in the biological matrix is also crucial.[5]
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the integrity of the generated data.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. scispace.com [scispace.com]
- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest for its potential therapeutic properties. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines. The presented method is suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug discovery and development.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in plants of the Tithonia genus. Sesquiterpene lactones are a class of compounds known for a wide range of biological activities, and this compound has garnered attention for its potential pharmacological applications. Accurate and precise quantification of this compound is essential for research, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the analysis of complex mixtures and the quantification of specific compounds like this compound.
This application note presents a validated HPLC method for the determination of this compound. The method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water are required.
-
Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.
-
Sample Diluent: A mixture of acetonitrile and water (1:1 v/v) is recommended as the sample diluent.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient Program | 0-2 min: 40% ACN, 2-15 min: 40-70% ACN, 15-18 min: 70% ACN, 18-20 min: 40% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in the sample diluent. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For plant extracts, a suitable extraction method (e.g., sonication or Soxhlet extraction) with an appropriate solvent like methanol (B129727) or ethanol (B145695) should be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system. For formulated products, the sample should be dissolved and diluted in the sample diluent to a concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank sample (diluent) and a sample spiked with this compound. The chromatograms demonstrated no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method was found to be linear over a concentration range of 5-100 µg/mL.
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was assessed by performing a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 10 | 9.92 | 99.2 |
| 50 | 49.85 | 99.7 |
| 90 | 89.46 | 99.4 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on three different days. The results were expressed as the relative standard deviation (%RSD).
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Hypothetical)
While the specific signaling pathways of this compound are still under investigation, a hypothetical pathway illustrating its potential anti-inflammatory action is presented below.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over the specified range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples. The validation data demonstrates that the method is suitable for its intended purpose and meets the requirements of regulatory guidelines.
References
Application Notes and Protocols for Cell Viability Assays: Evaluating 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 1-Acetyltagitinin A, a compound of interest in drug discovery, using common cell viability assays. The following sections detail the principles of relevant assays, step-by-step experimental protocols, and data interpretation. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally related compound Tagitinin C is presented as a reference. The described signaling pathways represent general apoptotic mechanisms that may be triggered by this class of compounds.
Data Presentation: Cytotoxicity of Related Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Tagitinin C, a compound structurally related to this compound, against various cancer cell lines. This data is provided to offer a comparative baseline for researchers investigating the cytotoxic potential of this compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1][2] |
| Huh7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1][2] |
Experimental Protocols
Two standard and reliable methods for assessing cell viability and cytotoxicity are the MTT and LDH assays. These assays are based on different cellular functions and provide complementary information on the effects of a test compound.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO, or SDS-HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
Cell culture medium
-
Test compound (this compound)
-
Lysis buffer (often included in the kit)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control as described for the MTT assay.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with lysis buffer (or Triton X-100) 45 minutes before the assay endpoint.
-
Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway through which compounds like this compound may induce cell death.
References
Application Notes and Protocols for Determining the Cytotoxicity of 1-Acetyltagitinin A using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of 1-Acetyltagitinin A, a sesquiterpene lactone, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.
Introduction
This compound is a natural product isolated from plants of the Tithonia genus, which are known to produce various sesquiterpene lactones. Compounds in this class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. The MTT assay is a reliable and widely used method to determine the cytotoxic potential of compounds like this compound by measuring the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Data Presentation
While specific cytotoxic data for this compound is not widely available, the following table summarizes the cytotoxic activity of closely related sesquiterpenoids isolated from Tithonia diversifolia against various human cancer cell lines. This data provides a reference for the expected potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| Tagitinin C | HepG2 (Liver Carcinoma) | 2.0 ± 0.1 (µg/mL) |
| Tagitinin C | Huh 7 (Hepatoma) | 1.2 ± 0.1 (µg/mL) |
| Sesquiterpenoids (General) | KB (Oral Carcinoma) | 0.29 - 17.0 |
| Sesquiterpenoids (General) | HepG2 (Liver Carcinoma) | 0.29 - 17.0 |
| Sesquiterpenoids (General) | A549 (Lung Carcinoma) | 0.29 - 17.0 |
| Sesquiterpenoids (General) | MCF7 (Breast Carcinoma) | 0.29 - 17.0 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, HepG2, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells using Trypsin-EDTA, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Mandatory Visualization
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Proposed mechanism of this compound-induced apoptosis.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including potent anti-inflammatory effects. Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family, to which the genus Tithonia (from which tagitinins (B1237875) are isolated) belongs. The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
These application notes provide detailed protocols for a panel of in vitro and in vivo assays to characterize the anti-inflammatory profile of this compound and other related sesquiterpene lactones.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of sesquiterpene lactones, including tagitinins and other related compounds, which can be used as a benchmark for evaluating this compound.
Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| Tagitinin C | TNF-α Inhibition | Human Neutrophils | LPS | - | |
| Tagitinin F | TNF-α Inhibition | Human Neutrophils | LPS | - | |
| Tagitinin A | TNF-α Inhibition | Human Neutrophils | LPS | - | |
| Tagitinin C | IL-6 Inhibition | Human Neutrophils | LPS | - | |
| Tagitinin F | IL-6 Inhibition | Human Neutrophils | LPS | - | |
| Tagitinin A | IL-6 Inhibition | Human Neutrophils | LPS | - | |
| Costunolide | TNF-α Inhibition | Not Specified | TNF-α | 2.05 | |
| Dehydrocostus Lactone | TNF-α Inhibition | Not Specified | TNF-α | 2.06 | |
| 8α-hydroxyhirsutinolide | NO Inhibition | RAW 264.7 | LPS | >50 | |
| Hirsutinolide-13-O-acetate | NO Inhibition | RAW 264.7 | LPS | 2.0 | |
| 8α-(4'-hydroxytigloyloxy)hirsutinolide-13-O-acetate | NO Inhibition | RAW 264.7 | LPS | 1.5 | |
| 8α-tigloyloxyhirsutinolide-13-O-acetate | NO Inhibition | RAW 264.7 | LPS | 1.2 | |
| 8α-(4'-hydroxytigloyloxy)hirsutinolide | NO Inhibition | RAW 264.7 | LPS | 2.7 | |
| 8α-tigloyloxyhirsutinolide | NO Inhibition | RAW 264.7 | LPS | 2.4 | |
| Unidentified Sesquiterpene Lactones | NO Inhibition | RAW 264.7 | LPS | 12.13 - 31.10 |
Note: Specific IC50 values for cytokine inhibition by tagitinins A, C, and F were not provided in the cited literature, but their inhibitory activity was established.
Table 2: In Vivo Anti-inflammatory Activity of Tithonia diversifolia Extract
| Treatment | Dose (mg/kg) | Carrageenan-induced Paw Edema (% Inhibition) | Cotton Pellet-induced Granuloma (% Inhibition) | Reference |
| Methanol Extract | 50 | 69.6 (at 3h), 85.7 (at 5h) | 23.3 | |
| Methanol Extract | 100 | 82.6 (at 3h), 92.9 (at 5h) | 35.2 | |
| Methanol Extract | 200 | 91.3 (at 3h), 96.4 (at 5h) | 44.8 |
Experimental Protocols
In Vitro Assays
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME, a non-selective NOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Principle: This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes and collect the cell-free supernatant.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm). Generate a standard curve for each cytokine and determine the concentration of the cytokines in the samples. Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.
Principle: This assay determines the effect of this compound on the NF-κB signaling pathway. It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. Inhibition of NF-κB activation will result in a decrease in reporter gene expression.
Protocol:
-
Cell Culture: Culture HEK293T cells stably transfected with an NF-κB-luciferase reporter construct in DMEM with 10% FBS.
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition compared to the TNF-α-stimulated vehicle control.
In Vivo Assay
Principle: This is a classic and widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
This compound (various doses, e.g., 25, 50, 100 mg/kg, orally)
-
-
Dosing: Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
In Vitro Anticancer Activity of Tagitinin C: Application Notes and Protocols
Note: Due to a lack of specific research data on the in vitro anticancer activity of 1-Acetyltagitinin A, this document provides a detailed overview of the closely related and well-studied compound, Tagitinin C , a sesquiterpenoid isolated from Tithonia diversifolia. The methodologies and observed mechanisms are likely to be highly relevant for the study of this compound.
Introduction
Tagitinin C is a sesquiterpene lactone that has demonstrated significant anticancer properties in various preclinical studies.[1][2] It is considered a promising candidate for the development of novel cancer therapies.[1][3] This document provides a summary of its in vitro anticancer activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.
Data Presentation
The cytotoxic and anti-proliferative effects of Tagitinin C have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| U373 | Human Glioblastoma | 6.1 | [4] |
| Hep-G2 | Human Hepatocellular Carcinoma | 2.0 ± 0.1 | |
| Huh 7 | Human Hepatocellular Carcinoma | 1.2 ± 0.1 |
Key Anticancer Mechanisms
Tagitinin C exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Tagitinin C has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. Treatment with Tagitinin C leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. Mechanistically, it can increase the expression of the tumor suppressor protein p53 in HeLa cells, which in turn can trigger the apoptotic cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, Tagitinin C can inhibit cancer cell proliferation by causing cell cycle arrest, preventing the cells from progressing through the division cycle. Studies have shown that Tagitinin C can induce G2/M phase arrest in malignant glioblastoma cells. In hepatocellular carcinoma cells, it has been observed to cause arrest at the sub-G1 and S phases.
Inhibition of NF-κB Pathway
A proposed mechanism for the anticancer activity of Tagitinin C involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Tagitinin C is thought to inhibit NF-κB by alkylating a specific cysteine residue (Cys38) in the p65 subunit, thereby preventing its transcriptional activity.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the in vitro anticancer activity of Tagitinin C.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., Hep-G2, Huh 7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tagitinin C (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Tagitinin C in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared Tagitinin C dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Tagitinin C
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of Tagitinin C for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Tagitinin C
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Tagitinin C for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by Tagitinin C.
Caption: General workflow for evaluating the in vitro anticancer activity of Tagitinin C.
Caption: Proposed p53-mediated intrinsic apoptosis pathway induced by Tagitinin C.
Caption: Proposed mechanism of NF-κB inhibition by Tagitinin C.
References
In-Depth Mechanistic Studies of 1-Acetyltagitinin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide an overview of the key signaling pathways modulated by this compound and detailed protocols for investigating its mechanism of action.
Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. The potential mechanism involves the inhibition of IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and the subsequent expression of pro-inflammatory mediators.
Experimental Protocol: Investigating the Effect of this compound on NF-κB Activation
This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the NF-κB signaling pathway in cells treated with this compound.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HEK293T cells)
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for 15-30 minutes to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizing the NF-κB Inhibition Pathway
Caption: Inhibition of NF-κB signaling by this compound.
Anticancer Mechanism of Action: Induction of Apoptosis and Modulation of STAT3 Signaling
The anticancer activity of this compound is thought to be mediated through the induction of apoptosis (programmed cell death) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis.
Induction of Apoptosis
Apoptosis is a tightly regulated process involving a cascade of caspases. Key regulators of apoptosis include the Bcl-2 family of proteins, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. This compound may induce apoptosis by downregulating Bcl-2, upregulating Bax, and activating executioner caspases like caspase-3.
Experimental Protocol: Assessing Apoptosis Induction by this compound
This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Inhibition of STAT3 Signaling
STAT3 is activated through phosphorylation at Tyr705, leading to its dimerization, nuclear translocation, and DNA binding. This compound may inhibit the STAT3 pathway by preventing its phosphorylation.
Experimental Protocol: Evaluating the Effect of this compound on STAT3 Phosphorylation
This protocol uses Western blotting to detect changes in STAT3 phosphorylation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
Other materials as described in the NF-κB Western blot protocol.
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points or at different concentrations.
-
Western Blotting: Perform Western blotting as described previously, using antibodies against phospho-STAT3 and total STAT3.
-
Data Analysis: Quantify the ratio of phosphorylated STAT3 to total STAT3.
Visualizing the Anticancer Signaling Pathways
Caption: Anticancer mechanisms of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on NF-κB Activation
| Treatment | p-IκBα/IκBα Ratio | p-p65/p65 Ratio |
| Control | 1.00 | 1.00 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 |
| LPS + this compound (10 µM) | 2.1 ± 0.2 | 1.9 ± 0.2 |
| LPS + this compound (25 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 |
Table 2: Effect of this compound on Apoptosis and STAT3 Phosphorylation
| Treatment | % Apoptotic Cells | p-STAT3/STAT3 Ratio |
| Control | 5 ± 1 | 1.00 |
| This compound (10 µM) | 25 ± 3 | 0.6 ± 0.05 |
| This compound (25 µM) | 55 ± 5 | 0.2 ± 0.03 |
Conclusion
These application notes provide a framework for investigating the mechanism of action of this compound. The described protocols for analyzing the NF-κB and STAT3 signaling pathways, as well as for assessing apoptosis, will enable researchers to elucidate the molecular basis of this compound's anti-inflammatory and anticancer effects. The provided diagrams and data tables serve as a guide for data visualization and interpretation. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases are crucial regulators in NF-κB mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models of 1-Acetyltagitinin A Analogs and Source Plant Extracts
These application notes provide a comprehensive overview of in vivo experimental models relevant to the study of 1-Acetyltagitinin A, drawing from research on closely related sesquiterpene lactones, particularly Tagitinin C, and extracts from its primary plant source, Tithonia diversifolia. The provided protocols are intended to serve as a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this compound in preclinical settings.
Anti-Inflammatory Activity
Extracts of Tithonia diversifolia, rich in sesquiterpene lactones like tagitinin C, have demonstrated significant anti-inflammatory effects in rodent models.[1][2] These studies provide a basis for evaluating the anti-inflammatory potential of this compound.
Quantitative Data Summary: Anti-Inflammatory Effects
| Model | Test Substance | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Tithonia diversifolia Leaf Extract | Wistar Rats | Not Specified | Oral | Decrease in paw edema inhibition | [2] |
| Carrageenan-Induced Pleurisy | Tithonia diversifolia Ethanol Extract | Swiss Mice | 0.1, 1, or 3 mg/kg | Oral | Reduction in neutrophil migration and pro-inflammatory cytokines (TNF, IL-1β, CXCL1) | [1] |
| Cotton Pellet-Induced Granuloma | Flavone Glycoside from Cancrinia discoidea | Rats | 20 mg/kg | Oral | 45.1% inhibition of granuloma formation |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol is adapted from studies on Tithonia diversifolia extracts and is a standard model for acute inflammation.[2]
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound on carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (or relevant test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Vehicle Control
-
Positive Control (Indomethacin)
-
Test Compound (multiple dose levels)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Experimental Workflow: Anti-Inflammatory Paw Edema Model
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetyltagitinin A Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1-Acetyltagitinin A extraction from Tithonia diversifolia.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Suboptimal Plant Material: The concentration of this compound can vary based on the plant's age, harvest time, and drying conditions. | - Harvest Tithonia diversifolia leaves during the flowering season for potentially higher concentrations of sesquiterpene lactones.- Ensure proper and immediate drying of the plant material in a well-ventilated area away from direct sunlight to prevent enzymatic degradation. |
| Inefficient Extraction Method: The chosen extraction technique may not be optimal for releasing the target compound from the plant matrix. | - Consider alternative extraction methods. While maceration is common, techniques like ultrasound-assisted extraction (UAE) have been shown to be more effective for related compounds like Tagitinin C.[1][2]- Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. | |
| Inappropriate Solvent Selection: The polarity of the extraction solvent significantly impacts the yield. | - Dichloromethane (B109758) and ethyl acetate (B1210297) have been shown to be effective solvents for extracting sesquiterpene lactones from Tithonia diversifolia.[3][4][5]- Sequential extraction with solvents of increasing polarity (e.g., hexane (B92381) followed by dichloromethane and then methanol) can help in fractionating compounds and may improve the purity of the desired extract. | |
| Low Purity of this compound in the Crude Extract | Co-extraction of Other Compounds: The solvent may be extracting a wide range of other compounds with similar polarities. | - Employ a multi-step extraction process. A preliminary extraction with a non-polar solvent like hexane can remove fats and waxes before extracting with a more polar solvent.- Optimize the polarity of the extraction solvent. A solvent that is too polar may extract excessive amounts of chlorophyll (B73375) and other highly polar impurities. |
| Degradation of this compound: The compound may be degrading during the extraction process. | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to minimize thermal degradation.- Be mindful of the pH of the extraction and subsequent washing steps, as extreme pH can cause degradation. | |
| Difficulty in Purifying this compound | Inadequate Chromatographic Separation: The chosen chromatography conditions may not be suitable for separating this compound from other co-eluting compounds. | - Optimize the mobile phase for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.- Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the target compound. |
| Saponification of the Acetyl Group: The acetyl group of this compound is susceptible to hydrolysis (saponification) under alkaline conditions, converting it to another compound. | - Avoid basic conditions during extraction and purification. If aqueous washes are necessary, use neutral or slightly acidic water.- Be cautious with the use of basic reagents or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Tithonia diversifolia?
A1: While specific comparative yield data for this compound is limited, studies on the closely related compound Tagitinin C and other sesquiterpene lactones from Tithonia diversifolia suggest that dichloromethane and ethyl acetate are highly effective solvents. A sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane, can yield a cleaner extract.
Q2: What is a reliable method for quantifying the amount of this compound in my extract?
A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of sesquiterpene lactones. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer.
Q3: How can I prevent the degradation of this compound during extraction and storage?
A3: this compound, like many sesquiterpene lactones, can be sensitive to heat, light, and pH changes. To minimize degradation:
-
Temperature: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a temperature below 45°C.
-
pH: Maintain a neutral or slightly acidic environment. Avoid strongly acidic or alkaline conditions which can lead to hydrolysis or other chemical transformations.
-
Light and Air: Store both the crude extract and purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: I am observing multiple spots on my TLC plate that are close to the expected Rf value of this compound. What could be the reason?
A4: This could be due to the presence of other structurally similar sesquiterpene lactones that are co-extracted from Tithonia diversifolia. The plant is known to contain several related compounds. It is also possible that some degradation or transformation of this compound has occurred, leading to the formation of byproducts. Optimizing your chromatographic separation, for instance by adjusting the solvent system polarity, can help in resolving these closely related compounds.
Experimental Protocols
Maceration Protocol for this compound Extraction
This protocol is adapted from a method used for the successful extraction of Tagitinin C from Tithonia diversifolia.
-
Preparation of Plant Material:
-
Air-dry the leaves of Tithonia diversifolia at room temperature in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Sequential Maceration:
-
Soak the powdered leaves in hexane (1:10 w/v) for 72 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and waxes.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the plant residue.
-
Soak the dried residue in dichloromethane (1:10 w/v) for 72 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the dichloromethane extract.
-
Repeat the dichloromethane extraction on the plant residue two more times to ensure complete extraction.
-
Combine all the dichloromethane extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined dichloromethane extracts using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Silica (B1680970) Gel Column Chromatography for Purification
This is a general protocol for the purification of this compound from the crude extract.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, ensuring there are no air bubbles.
-
Allow the silica gel to settle and add a layer of sand on top to protect the stationary phase.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (or a slightly more polar solvent if solubility is an issue) and load it onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined pure fractions to obtain the purified compound.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Tagitinin C (a related compound)
| Extraction Method | Solvent | Yield of Crude Extract (% w/w) | Concentration of Tagitinin C in Extract (% w/w) |
| Soxhlet | Dichloromethane | Not specified | 15.6 |
| Maceration & Lixiviation | Diethyl ether | Not specified | 30.7 |
| Supercritical Fluid Extraction (SFE) | CO₂ | Not specified | 52.8 |
Data adapted from a study on Tagitinin C extraction from Tithonia diversifolia. This table suggests that while different methods might yield similar amounts of crude extract, the selectivity for the target compound can vary significantly, with SFE showing the highest concentration of Tagitinin C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal and Cholinesterase Activity of Dichloromethane Extracts of Tithonia diversifolia on Atta cephalotes Worker Ants (Formicidae: Myrmicinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-Acetyltagitinin A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Acetyltagitinin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a germacranolide sesquiterpene lactone, a class of naturally occurring compounds.[1] Sesquiterpene lactones are known for a wide range of pharmacological activities. They are often investigated for their anti-inflammatory and anti-cancer properties, with many studies focusing on their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Q2: What are the primary stability concerns when working with this compound in solution?
A2: The primary stability concern for this compound, like other sesquiterpene lactones, is its susceptibility to degradation, particularly through hydrolysis of the ester and lactone rings.[4][5] This degradation is influenced by several factors including pH, temperature, and light exposure.
Q3: What are the best solvents for dissolving this compound for in vitro experiments?
A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from solid material. If possible, verify the concentration and purity of the new stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 2: Degradation of this compound in the aqueous culture medium.
-
Troubleshooting Step: Minimize the incubation time of this compound in the culture medium before and during the experiment. Prepare working solutions immediately before use. Consider performing a time-course experiment to assess the stability of the compound in your specific culture medium at 37°C.
-
-
Possible Cause 3: High final solvent concentration in the assay.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is at a non-toxic level (typically ≤ 0.1%). High concentrations of solvents can affect cell viability and experimental outcomes.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: The appearance of new peaks, particularly those with shorter retention times in reverse-phase HPLC, often indicates the formation of more polar degradation products. This is a common result of hydrolysis. To confirm, you can perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products and compare their retention times with the unknown peaks.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step: Analyze a blank sample (solvent only) to rule out contamination from the solvent or the HPLC system. Ensure proper handling and storage of all solutions to prevent contamination.
-
Data Presentation
Table 1: Representative Solubility of a Structurally Similar Sesquiterpene Lactone (Parthenolide)
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly soluble |
Note: This data is for Parthenolide and should be used as a general guideline for this compound. Actual solubility should be determined experimentally.
Table 2: Representative Stability of a Structurally Similar Sesquiterpene Lactone (Costunolide) in Solution
| Condition | Half-life (t₁/₂) | Comments | Reference |
| Oral administration in rats | 4.97 - 14.62 hours | Demonstrates in vivo metabolic instability. | |
| Aqueous solution (gastric juice) | Poor stability | Susceptible to degradation in acidic aqueous environments. |
Note: This data is for Costunolide and is intended to provide a general understanding of the potential stability of this compound. Specific stability should be determined through dedicated studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Stability-Indicating HPLC Method Development (Representative)
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm for the lactone chromophore).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol describes a common method to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
3. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway activation.
Caption: Workflow for a forced degradation study.
Caption: Logical troubleshooting flow for inconsistent bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Low Solubility of 1-Acetyltagitinin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A. The information provided is intended to help overcome challenges associated with its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and potential anticancer properties. However, like many sesquiterpene lactones, this compound is a lipophilic molecule with inherently low water solubility. This poor aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential, making it challenging to work with in aqueous experimental systems and for in vivo studies.
Q2: What are the general signs of solubility issues in my experiments?
You may be encountering solubility problems with this compound if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent results: Variability in experimental outcomes between batches or replicates.
-
Low bioactivity: The observed biological effect is lower than expected, potentially due to a low concentration of the dissolved, active compound.
-
Difficulty in preparing stock solutions: Inability to dissolve the desired amount of the compound in your chosen solvent.
Q3: In which solvents is this compound expected to be soluble?
| Solvent Category | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3] |
| Polar Protic | Ethanol, Methanol (B129727) | Moderate to High | These alcohols can dissolve many organic compounds. |
| Nonpolar Organic | Dichloromethane, Chloroform, Acetone | Moderate to High | The lipophilic nature of this compound suggests good solubility in these solvents. |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Water | Very Low | Sesquiterpene lactones are known for their poor water solubility.[4] |
Troubleshooting Guide: Enhancing the Solubility of this compound
This guide provides several methods to improve the solubility of this compound for your experiments. The best approach will depend on the specific requirements of your assay.
Method 1: Co-solvents
For many in vitro assays, the use of a water-miscible organic co-solvent is the simplest and most common method to increase the solubility of lipophilic compounds.
Issue: this compound precipitates when added to my aqueous assay buffer.
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol.
-
Serially dilute the stock solution in the same solvent to create working stocks.
-
Add a small volume of the working stock to your aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to minimize effects on the biological system. It is crucial to run a vehicle control with the same final concentration of the organic solvent to account for any solvent-induced effects.
Workflow for Co-solvent Use:
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Issue: My in vivo experiment requires an aqueous formulation of this compound, and organic solvents are not suitable.
Solution: Formulate this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized.
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the stirring HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours.
-
Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the inclusion complex.
-
Solubility Determination: Determine the aqueous solubility of the lyophilized complex and compare it to the unformulated compound.
Method 3: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution rate and saturation solubility.
Issue: I need to prepare a high-concentration aqueous formulation of this compound for oral or parenteral administration.
Solution: Prepare a nanosuspension of this compound.
Experimental Protocol: Preparation of this compound Nanosuspension by Media Milling
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or combination of stabilizers (e.g., Pluronic F127, PVP K30, or SDS).
-
Dispersion of Drug: Disperse the coarse this compound powder in the stabilizer solution.
-
Milling: Add milling media (e.g., zirconium oxide beads) to the dispersion. Mill the mixture using a high-energy media mill or a magnetic stirrer at high speed for 24-48 hours at room temperature.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
(Optional) Lyophilization: The nanosuspension can be lyophilized to produce a solid powder that can be reconstituted.
Signaling Pathway
Several sesquiterpene lactones have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly by targeting STAT3. Brevilin A, another sesquiterpene lactone, has been identified as a selective inhibitor of STAT3.[5] While the specific molecular interactions of this compound with this pathway require further investigation, the inhibition of STAT3 phosphorylation is a plausible mechanism of action.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol is based on the shake-flask method, a standard technique for solubility measurement.
Materials:
-
This compound
-
Purified water (or desired aqueous buffer)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visible.
-
Solvent Addition: Add a known volume of the aqueous solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate.
Workflow for Solubility Determination:
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Encapsulation of tagitinin C in liposomes coated by Tithonia diversifolia pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: 1-Acetyltagitinin A HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 1-Acetyltagitinin A. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC a suitable method for its analysis?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. It is found in plants such as Tithonia diversifolia. HPLC is the method of choice for the analysis of sesquiterpene lactones due to its high resolution, sensitivity, and applicability to moderately polar compounds like this compound.
Q2: What are the key physicochemical properties of this compound relevant to HPLC analysis?
A2: Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.
| Property | Value | Implication for HPLC |
| Molecular Formula | C₂₁H₃₀O₈ | Useful for mass spectrometry identification. |
| Molecular Weight | 410.458 g/mol | Important for mass spectrometry and calculating concentrations. |
| LogP | 1.70 | Indicates moderate polarity, suggesting that reversed-phase HPLC is a suitable separation mode. |
| UV Absorption (λmax) | Not definitively reported. | Sesquiterpene lactones typically absorb in the low UV range (210-230 nm). A starting wavelength of 220 nm is recommended for detection. |
Q3: What is a typical starting HPLC method for the analysis of this compound?
A3: A general reversed-phase HPLC method can be used as a starting point and then optimized.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water gradient |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. A typical starting point could be 30% acetonitrile, increasing to 70% over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions | Sesquiterpene lactones can interact with residual silanols on the silica (B1680970) support of the column, leading to peak tailing. Use a high-purity, end-capped C18 column. Consider adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions. |
| Column Overload | Injecting too much sample can cause peak fronting or broadening. Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Flush the column with a strong solvent, or replace the guard or analytical column if necessary. |
| High Dead Volume | Excessive tubing length or improper connections can increase dead volume and cause peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Mobile Phase Composition Changes | Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the pump is mixing the solvents accurately. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Column Equilibration | Insufficient equilibration time between runs, especially with gradient elution, can cause retention time variability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Leaks or faulty check valves in the pump can lead to inconsistent flow rates and retention times. Check for leaks and service the pump as needed. |
Problem 3: Loss of Resolution or Appearance of New Peaks
| Possible Cause | Recommended Solution |
| Sample Degradation | This compound, being a sesquiterpene lactone with an ester group, may be susceptible to degradation, especially at non-optimal pH and higher temperatures.[1][2] Some studies show that sesquiterpene lactones with side chains can be unstable at neutral to alkaline pH.[1][2] Prepare samples fresh and keep them in an autosampler at a cool temperature (e.g., 4 °C). For long-term storage, keep samples frozen. It is advisable to maintain the sample and mobile phase pH in a slightly acidic range (e.g., pH 5.5) for better stability.[1] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to a loss of resolution. Replace the column with a new one of the same type. |
| Change in Mobile Phase pH | A slight change in the mobile phase pH can affect the ionization state of impurities and alter the separation. Prepare buffers carefully and consistently. |
Experimental Protocols
Protocol 1: Sample Preparation from Tithonia diversifolia Leaves
-
Drying and Grinding: Air-dry the fresh leaves of Tithonia diversifolia in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.
-
Extraction: Macerate the powdered leaves in methanol (B129727) (e.g., 100 g of powder in 1 L of methanol) for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
Sample for HPLC: Dissolve a known amount of the dried extract in the initial HPLC mobile phase (e.g., 30% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC Method for this compound Analysis
-
Instrument Setup:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peak corresponding to this compound and quantify using a calibration curve prepared from a reference standard.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: The experimental workflow from sample preparation to data analysis.
References
Technical Support Center: 1-Acetyltagitinin A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A. The information provided is intended to help identify and resolve common artifacts and issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring sesquiterpene lactone derived from plants such as Tithonia diversifolia.[1] Its primary anticancer mechanism of action involves the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death) in cancer cells.[1] This is achieved by modulating key proteins and enzymes involved in these cellular processes, ultimately disrupting cancer cell proliferation and survival.[1] Like other sesquiterpene lactones, its biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophiles in cells.
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
A2: this compound and related compounds have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, sesquiterpenoids isolated from Tithonia diversifolia have shown cytotoxicity with IC50 values in the micromolar range against KB, HepG2, A549, and MCF7 cells.[2] The IC50 values can vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound for bioassays?
A3: this compound is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to minimize degradation. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.
Q4: What are potential off-target effects of this compound?
A4: The α-methylene-γ-lactone moiety in this compound is a reactive Michael acceptor. This group can non-selectively bind to nucleophilic groups, such as the thiol groups of cysteine residues in proteins.[3] This can lead to off-target effects and potential toxicity due to interactions with proteins not directly involved in its primary anticancer mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the assay plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS. |
| Lower than expected cytotoxicity | Compound degradation, incorrect concentration, or cell line resistance. | Verify the integrity of your this compound stock through analytical methods if possible. Prepare fresh dilutions for each experiment. Confirm the cell seeding density and consider using a different cell line to rule out resistance. |
| Higher than expected cytotoxicity | Solvent toxicity, contamination, or incorrect compound concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Check for microbial contamination in cell cultures and reagents. Double-check all calculations for dilutions. |
| Inconsistent results between experiments | Variations in cell passage number, incubation time, or reagent quality. | Use cells within a consistent and low passage number range. Standardize the incubation time for compound treatment. Use reagents from the same lot number where possible. Be aware that IC50 values can be time-dependent. |
| Precipitation of the compound in the culture medium | Low solubility of this compound in aqueous solutions. | Visually inspect the wells for any precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different formulation with solubility enhancers, if appropriate for the assay. |
Data Presentation
Table 1: Cytotoxicity of Sesquiterpene Lactones from Tithonia diversifolia in Human Cancer Cell Lines
| Compound | KB (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) | MCF7 (IC50, µM) |
| Tagitinin J | 7.26 | 17.0 | 11.2 | 10.1 |
| Tagitinin K | 1.15 | 1.12 | 0.95 | 0.89 |
| Tagitinin C | 0.29 | 0.41 | 0.45 | 0.38 |
| 1β,2α-epoxytagitinin C | 0.63 | 0.84 | 0.77 | 0.52 |
| Ellipticine (Control) | 0.41 | 0.41 | 0.41 | 0.41 |
Source: Adapted from Tran, M. T., et al. (2024). New Cytotoxic Sesquiterpene Lactones from the Leaves of Tithonia Diversifolia and their Apoptosis Effect Evaluation in KB Cancer Cells.
Table 2: Cytotoxicity of Tagitinin C in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µg/mL) |
| Hep-G2 | 2.0 ± 0.1 |
| Huh 7 | 1.2 ± 0.1 |
Source: Adapted from Chen, Y.-H., et al. (2022). Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from a DMSO stock solution in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Troubleshooting decision tree for common bioassay artifacts.
References
Technical Support Center: Optimizing Dosage for 1-Acetyltagitinin A in Cell Culture
Disclaimer: Direct experimental data for 1-Acetyltagitinin A is limited in publicly available literature. The following troubleshooting guides and FAQs are based on research conducted on its close structural analog, Tagitinin C . Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound belongs to the family of sesquiterpene lactones, natural compounds isolated from plants of the Tithonia genus. Based on studies of its analog Tagitinin C, its primary mechanism of action is the induction of programmed cell death, including apoptosis and ferroptosis, in cancer cells.[1][2] It has been shown to exhibit cytotoxic and anti-metastatic properties against various cancer cell lines.[2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on IC50 values reported for Tagitinin C, a starting concentration range of 1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments.[2] The optimal concentration will vary depending on the cell line's sensitivity.
Q3: What is the solubility of this compound and how should I prepare a stock solution?
Tagitinin C, a close analog, is known to have low water solubility.[3] It is recommended to dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
Treatment duration can range from 24 to 72 hours, depending on the experimental endpoint. For apoptosis assays, a 24 to 48-hour treatment is common. For cell viability or proliferation assays, a longer incubation of up to 72 hours may be necessary to observe significant effects.
Troubleshooting Guide
Problem 1: I am not observing any significant cytotoxicity or expected biological effect.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment (kill curve) to determine the IC50 value for your specific cell line. Test a broad range of concentrations (e.g., 0.1 µg/mL to 50 µg/mL).
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Increase the incubation time. Some cell lines may require longer exposure to the compound to exhibit a response.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Your cell line may be inherently resistant to this compound. Consider using a positive control (a compound known to induce apoptosis in your cell line) to ensure the assay is working correctly.
-
Problem 2: I am observing high levels of cell death even at very low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive. Lower the concentration range in your dose-response experiments.
-
-
Possible Cause 2: Solvent Cytotoxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically below 0.1%). Run a solvent control (cells treated with the highest concentration of solvent used in your experiment) to rule out this possibility.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Inconsistent Compound Dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the compound in the medium before adding it to the cells.
-
-
Possible Cause 3: Mycoplasma Contamination.
-
Solution: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
-
Data Presentation
Table 1: Reported IC50 Values for Tagitinin C (a close analog of this compound)
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | Not Specified |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | Not Specified |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified |
| U373 | Glioblastoma | Not Specified | Not Specified |
| LU-1 | Lung Cancer | Not Specified | Not Specified |
| BALB/3T3 | Mouse Fibroblasts (Non-cancerous) | 5.2 (Methanol extract) | Not Specified |
Data extracted from multiple sources. Conditions for IC50 determination may vary between studies.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a stock solution.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Putative signaling pathways of this compound based on Tagitinin C.
References
Reducing off-target effects of 1-Acetyltagitinin A
Disclaimer: Information regarding the specific off-target effects, mechanism of action, and detailed signaling pathways of 1-Acetyltagitinin A is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and experimental resources are based on the broader class of compounds to which this compound belongs: sesquiterpene lactones. This information is intended to provide general guidance and may not be fully representative of the specific activity of this compound. Researchers should exercise caution and conduct thorough validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic application?
This compound is a naturally occurring sesquiterpenoid compound that has been isolated from plants such as Tithonia diversifolia. Sesquiterpene lactones as a class are being investigated for their potential anti-cancer and anti-inflammatory properties.
Q2: What are the known or potential off-target effects of sesquiterpene lactones like this compound?
While specific off-target effects for this compound are not well-documented, sesquiterpene lactones are known to have broad biological activity due to their reactive α,β-unsaturated carbonyl groups. Potential off-target effects can include cytotoxicity to normal, non-cancerous cells, which can manifest as various toxicities in preclinical studies. It is crucial to assess cytotoxicity in relevant normal cell lines in parallel with cancer cell lines.
Q3: How can I reduce the potential for off-target effects in my in vitro experiments?
Minimizing off-target effects in a laboratory setting can be approached by optimizing experimental conditions. This includes using the lowest effective concentration of this compound, optimizing cell culture conditions, and ensuring the purity of the compound. For binding assays, the use of blocking agents and optimizing buffer composition can help reduce non-specific interactions.
Q4: What are some general strategies to improve the specificity of compounds like this compound for in vivo studies?
Strategies to enhance the therapeutic window and reduce off-target toxicity of potent compounds like sesquiterpene lactones are an active area of research. These approaches often focus on targeted delivery to the site of action, thereby minimizing exposure to healthy tissues. Advanced formulation strategies such as encapsulation in nanoparticles or liposomes are being explored to improve drug delivery and specificity.[1]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Normal/Control Cell Lines
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific cytotoxicity. Sesquiterpene lactones can exhibit a narrow therapeutic window.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cell lines and one or more relevant normal cell lines. This will help to identify a potential therapeutic window.
-
Reduce Concentration: Based on the dose-response data, select a concentration that shows maximal efficacy against cancer cells with minimal toxicity to normal cells.
-
Shorten Exposure Time: Investigate if a shorter incubation time with this compound can achieve the desired effect on cancer cells while reducing the impact on normal cells.
-
Consider a Different Cell Line: If the chosen normal cell line is particularly sensitive, consider using an alternative control cell line that is more robust, if appropriate for the experimental context.
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: This could be due to issues with compound stability, solubility, or experimental variability.
-
Troubleshooting Steps:
-
Check Compound Purity and Stability: Ensure the this compound used is of high purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
Ensure Complete Solubilization: When preparing working solutions, ensure the compound is fully dissolved before adding it to the cell culture media. Precipitates can lead to inconsistent concentrations.
-
Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for assay variability.
-
Quantitative Data Summary
The following table summarizes representative cytotoxicity data for a related sesquiterpene lactone, Alantolactone, across various cell lines to illustrate the concept of differential cytotoxicity.
| Cell Line | Cell Type | Compound | IC50 (µM) | Citation |
| MDA-MB-231 | Human Breast Cancer | Alantolactone | 9.9 | [2] |
| BT-549 | Human Breast Cancer | Alantolactone | 4.5 | [2] |
| MCF-7 | Human Breast Cancer | Alantolactone | 19.4 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | Alantolactone | > 50 | [3] |
This data is for Alantolactone and is provided as an example. Researchers must determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Target cells (cancer and normal)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two of the most frequently implicated pathways are NF-κB and STAT3. The diagrams below illustrate the general mechanisms of these pathways and potential points of inhibition by sesquiterpene lactones.
Caption: Simplified NF-κB signaling pathway and potential inhibition by sesquiterpene lactones.
Caption: Simplified STAT3 signaling pathway and potential inhibition by sesquiterpene lactones.
Experimental Workflow: Investigating Off-Target Kinase Activity
To assess potential off-target effects on cellular kinases, a kinase profiling assay can be employed.
Caption: General workflow for identifying off-target kinase inhibition.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ASFV transcription reporter screening system identifies ailanthone as a broad antiviral compound - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with 1-Acetyltagitinin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While extensive research is ongoing, its primary presumed mechanism of action is the modulation of inflammatory pathways. It is hypothesized to inhibit the NF-κB and MAPK signaling cascades, which are crucial in the expression of pro-inflammatory mediators.
Q2: In which experimental models is this compound typically active?
This compound is most commonly investigated in in-vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, and in various cancer cell lines to assess its cytotoxic potential.
Q3: What are the common sources of variability in experiments involving this compound?
Inconsistent results can arise from several factors, including:
-
Cell health and passage number: Ensure cells are healthy and within a consistent passage number range for all experiments.
-
Inconsistent cell seeding: A homogenous single-cell suspension and consistent cell number per well are critical.[1]
-
Compound stability and storage: Ensure the compound is stored correctly and is not undergoing degradation. Prepare fresh dilutions for each experiment.
-
Pipetting errors: Use calibrated pipettes and proper technique to minimize variability.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity in a Cell Viability Assay
Unexpected Result: You are using a standard MTT or LDH assay to assess the anti-inflammatory properties of this compound, but you observe significant cell death at concentrations where you expect to see an anti-inflammatory effect.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that induce cytotoxicity.[1]
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
-
Assay Interference: The compound may be interfering with the assay chemistry itself.
-
Solution: Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative cytotoxicity assay that relies on a different detection principle.[2]
-
-
Contamination: Microbial contamination can lead to unexpected cell death.
-
Solution: Regularly check cell cultures for contamination.
-
Data Presentation:
Table 1: Example Data for Troubleshooting High Cytotoxicity
| Concentration (µM) | Initial % Viability (Unexpected) | % Viability after Optimization |
| 1 | 95% | 98% |
| 5 | 80% | 95% |
| 10 | 40% | 92% |
| 25 | 15% | 75% |
| 50 | 5% | 40% |
Issue 2: No Anti-Inflammatory Effect Observed in an In-Vitro Assay
Unexpected Result: You are treating LPS-stimulated macrophages with this compound, but you do not observe a decrease in the production of pro-inflammatory cytokines like TNF-α or IL-6.
Possible Causes and Troubleshooting Steps:
-
Incorrect Dosage: The concentration range of this compound may be too low to elicit an effect.
-
Solution: Perform a dose-response experiment with a wider range of concentrations.
-
-
Timing of Treatment: The timing of compound addition relative to LPS stimulation may not be optimal.
-
Solution: Vary the pre-incubation time with this compound before adding the inflammatory stimulus.
-
-
Cell Line Specificity: The signaling pathways targeted by this compound may not be the primary drivers of inflammation in your chosen cell line.
-
Solution: Consider using a different cell model or investigating upstream signaling components to confirm pathway engagement.
-
Data Presentation:
Table 2: Example Data for Troubleshooting Lack of Anti-Inflammatory Effect
| Concentration (µM) | Initial TNF-α level (pg/mL) | TNF-α level after Optimization (pg/mL) |
| Control (LPS only) | 1500 | 1550 |
| 1 | 1480 | 1200 |
| 5 | 1450 | 850 |
| 10 | 1420 | 500 |
| 25 | 1400 | 250 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
TNF-α ELISA
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound and LPS.
-
Coating: Coat a 96-well ELISA plate with a capture antibody against TNF-α and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours.
-
Sample Incubation: Add the collected supernatants and standards to the wells and incubate for 2 hours.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
Visualizations
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effects.
Caption: General experimental workflow for assessing this compound's bioactivity.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
1-Acetyltagitinin A purity and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyltagitinin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily isolated from the leaves and aerial parts of Tithonia diversifolia, a plant belonging to the Asteraceae family. Sesquiterpene lactones from this plant, including related compounds like tagitinin C, have been investigated for various medicinal properties.[1][2][3][4][5]
Q2: What are the key structural features of this compound that may affect its stability?
This compound possesses several reactive functional groups that can influence its stability:
-
Ester Group: The acetyl group is an ester, which can be susceptible to hydrolysis under acidic or basic conditions.
-
α,β-Unsaturated Carbonyl Groups: The molecule contains α,β-unsaturated ketone and lactone moieties, which are Michael acceptors and can react with nucleophiles.
-
Lactone Ring: The γ-lactone ring can be opened under basic conditions through hydrolysis.
-
Epoxide Ring (if present): Some related sesquiterpenoids contain epoxide rings which are reactive towards acids.
Q3: What are the general stability characteristics of sesquiterpene lactones like this compound?
Sesquiterpene lactones can be sensitive to pH, temperature, and light. Studies on other sesquiterpene lactones have shown that they can degrade under both acidic and alkaline conditions. The ester side chains of some sesquiterpene lactones have been observed to be particularly labile, especially at physiological pH (7.4) and temperature (37°C). Furthermore, the powdered form of plant material containing sesquiterpene lactones has been shown to be unstable, with significant degradation observed after a short period of storage.
Troubleshooting Guides
Purity Assessment
Issue: How can I determine the purity of my this compound sample?
Recommended Starting HPLC Method:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is a common starting point. A published method for tagitinin C uses a gradient of acetonitrile in water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the compound has maximum absorbance (e.g., 210-230 nm for the α,β-unsaturated carbonyl chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape: If you observe peak fronting or tailing, ensure your sample is fully dissolved in the mobile phase. Adjusting the pH of the aqueous component of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can often improve peak shape for acidic compounds.
-
Co-eluting Impurities: If you suspect impurities are co-eluting with your main peak, modify the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. A PDA detector can help to assess peak purity by comparing UV spectra across the peak.
-
Low Sensitivity: To increase sensitivity, you can increase the injection volume or the concentration of your sample. Ensure the detection wavelength is set to the λmax of this compound.
Degradation Product Analysis
Issue: I suspect my sample of this compound has degraded. How can I identify the degradation products?
Forced degradation studies are essential to intentionally degrade the sample and identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.
Recommended Forced Degradation Conditions:
| Condition | Reagents and Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 1 M HCl at room temperature for 24-72 hours. Neutralize the sample before injection. | Hydrolysis of the acetyl ester group. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-8 hours), as sesquiterpene lactones can be very sensitive to bases. Neutralize the sample before injection. | Hydrolysis of the acetyl ester group and opening of the γ-lactone ring. |
| Oxidative Degradation | 3-10% H₂O₂ at room temperature for 24-72 hours. | Oxidation of electron-rich centers in the molecule. |
| Thermal Degradation | Store the solid sample at elevated temperatures (e.g., 60-80°C) for several days. | General thermal decomposition. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period. | Photochemical reactions such as rearrangements or cyclizations. |
Analysis of Degradation Products:
The same HPLC method used for purity analysis can be employed to separate the degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products by determining their molecular weights and fragmentation patterns.
Quantitative Data Summary (Hypothetical Forced Degradation Study)
The following table illustrates the type of data you would generate from a forced degradation study. The percentage degradation is a hypothetical value.
| Stress Condition | This compound Remaining (%) | Major Degradation Product (m/z) |
| 1 M HCl (48h, RT) | 85% | [M-42]+ (Loss of acetyl group) |
| 0.1 M NaOH (4h, RT) | 60% | [M-42]+ and [M+18]+ (Hydrolysis of lactone) |
| 10% H₂O₂ (48h, RT) | 90% | [M+16]+ (Oxidation) |
| Heat (80°C, 72h) | 92% | Various minor peaks |
| UV Light (24h) | 88% | Isomeric products with the same m/z |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
System Preparation: Set up the HPLC system with a C18 column and equilibrate with the initial mobile phase conditions (e.g., 90% water, 10% acetonitrile) for at least 30 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Method Development:
-
Inject the working standard and run a gradient from 10% to 90% acetonitrile over 30 minutes to determine the approximate retention time.
-
Optimize the gradient to achieve a good resolution between the main peak and any impurities, with a reasonable run time.
-
Evaluate different mobile phase modifiers (e.g., formic acid, acetic acid) to improve peak shape.
-
-
Forced Degradation Sample Analysis: Prepare samples from the forced degradation studies (acidic, basic, oxidative, thermal, photolytic) at a similar concentration to the working standard. Neutralize acidic and basic samples before injection.
-
Method Validation: Once the method can separate the parent compound from its degradation products, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Quantification of tagitinin C in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia [mdpi.com]
- 4. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay-guided isolation of an anti-ulcer compound, tagitinin C, from Tithonia diversifolia: role of nitric oxide, prostaglandins and sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-Acetyltagitinin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1-Acetyltagitinin A.
FAQs - General
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpene lactone, a type of natural compound found in plants like Tithonia diversifolia.[1] Like many other sesquiterpene lactones, it exhibits poor pharmacokinetic properties, primarily due to low water solubility, which in turn leads to low bioavailability.[2] This limits its potential therapeutic applications, as a significant portion of an orally administered dose may not be absorbed into the systemic circulation to exert its biological effects.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][4] These include:
-
Particle size reduction: Decreasing the particle size increases the surface area for dissolution.[4]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.
-
Nanotechnology-based delivery systems: Encapsulating the drug in nanocarriers like liposomes, nanoparticles, or nanoemulsions can improve solubility and absorption.
-
Prodrug approach: Modifying the chemical structure of the drug to create a more soluble or permeable derivative that converts back to the active form in the body.
Q3: What are the known biological activities of this compound and other sesquiterpene lactones?
A3: Sesquiterpene lactones, as a class, exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. These effects are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low encapsulation efficiency of this compound in lipid-based nanoparticles. | Poor affinity of the compound for the lipid matrix. | - Optimize the lipid composition of the nanoparticles.- Incorporate a co-solvent during the formulation process to improve the solubility of this compound in the lipid phase.- Experiment with different drug-to-lipid ratios. |
| Inconsistent drug release profiles from solid dispersion formulations. | Phase separation or crystallization of this compound within the polymer matrix. | - Screen for polymers with better miscibility with this compound.- Increase the drug loading to just below the saturation point in the polymer.- Employ manufacturing techniques like hot-melt extrusion for better molecular dispersion. |
| High variability in in vivo pharmacokinetic data. | Poor aqueous solubility leading to erratic absorption. | - Consider pre-dissolving this compound in a suitable vehicle before oral administration in preclinical models.- Utilize a formulation strategy known to enhance solubility and dissolution, such as a self-emulsifying drug delivery system (SEDDS). |
| Precipitation of this compound upon dilution of a stock solution in aqueous buffer. | The compound is "springing back" out of solution as the organic solvent is diluted. | - Increase the concentration of surfactants or stabilizing agents in the final dilution.- Prepare a supersaturated solution using a polymer that can inhibit precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to enhance its aqueous dispersibility and oral absorption.
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Heat the aqueous phase, containing the dissolved Poloxamer 188, to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and immediately homogenize at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size and form the SLN dispersion.
-
Allow the nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.
-
Characterize the resulting SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rate of different this compound formulations.
Materials:
-
This compound (unformulated)
-
This compound formulation (e.g., SLNs, solid dispersion)
-
USP dissolution apparatus (e.g., paddle type)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
HPLC for quantification
Procedure:
-
Prepare the dissolution medium and maintain it at 37°C.
-
Add a known amount of the this compound formulation to the dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.
Data Summary
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| Aqueous Solubility | < 0.1 mg/mL |
| LogP | ~2.5 |
| Melting Point | 150-155 °C |
Table 2: Hypothetical Comparison of Bioavailability Parameters for Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound SLNs | 250 ± 45 | 1.5 | 1200 ± 210 | 480 |
| This compound Solid Dispersion | 180 ± 30 | 1.0 | 950 ± 150 | 380 |
Diagrams
Caption: Workflow for Enhancing the Bioavailability of this compound.
Caption: Postulated Mechanism of Action of this compound via NF-κB Pathway Inhibition.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Acetyltagitinin A and Other Tagitinins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Acetyltagitinin A and other members of the tagitinin family of sesquiterpene lactones, including tagitinin A, tagitinin C, and tagitinin F. The information presented is based on available experimental data from scientific literature, focusing on cytotoxic, anti-inflammatory, and antitrypanosomal activities.
Executive Summary
Tagitinins (B1237875), isolated from various species of the Tithonia genus, have garnered significant interest for their diverse pharmacological properties. While extensive research has been conducted on tagitinin C and, to a lesser extent, tagitinin A and F, data on the biological activities of this compound remains limited in publicly accessible literature. This guide consolidates the available quantitative data for tagitinin A and C, outlines the experimental methodologies used to assess their activities, and provides a discussion on the potential activity of this compound based on structure-activity relationships within the sesquiterpene lactone class.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for the cytotoxic and antitrypanosomal activities of tagitinin A and tagitinin C. All concentrations are expressed in µg/mL. A lower IC₅₀ value indicates greater potency.
| Compound | Biological Activity | Cell Line / Organism | IC₅₀ (µg/mL) |
| Tagitinin C | Cytotoxicity | Hep-G2 (Human Hepatocellular Carcinoma) | 2.0 ± 0.1 |
| Cytotoxicity | Huh 7 (Human Hepatocellular Carcinoma) | 1.2 ± 0.1 | |
| Cytotoxicity | OCI-AML3 (Acute Myeloid Leukemia) | 0.25 | |
| Antitrypanosomal | Trypanosoma brucei (TC221) | 0.0042 | |
| Tagitinin A | Cytotoxicity | OCI-AML3 (Acute Myeloid Leukemia) | 2.5 |
| Antitrypanosomal | Trypanosoma brucei (TC221) | > 0.43 (less active than Tagitinin C) | |
| This compound | Cytotoxicity | - | No data available |
| Anti-inflammatory | - | No data available | |
| Antitrypanosomal | - | No data available | |
| Tagitinin F | Anti-inflammatory | Human Neutrophils | Qualitative inhibition of LPS-induced myeloperoxidase activity |
Discussion on this compound
Currently, there is a notable absence of specific quantitative biological activity data for this compound in peer-reviewed literature. However, based on the structure-activity relationships of other sesquiterpene lactones, some inferences can be drawn. The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles via Michael addition. This functional group is present in the tagitinin scaffold.
Furthermore, studies on other sesquiterpene lactones have indicated that acetylation can modulate biological activity. For instance, an acetyl group at certain positions can enhance anti-inflammatory activity.[1] The presence of an acetyl group at the C-1 position in this compound may therefore influence its cytotoxic and anti-inflammatory potential compared to its non-acetylated counterpart, tagitinin A. However, without direct experimental evidence, this remains speculative. Further research is warranted to isolate or synthesize this compound and evaluate its biological profile to fill this knowledge gap.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., tagitinins) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Release Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent reacts with nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, to produce a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Caption: Simplified signaling pathway of LPS-induced NO production.
Antitrypanosomal Assay: Trypanosoma brucei Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis.
Principle: The growth of T. brucei in culture is monitored over time in the presence of various concentrations of the test compound. Inhibition of growth is typically measured by cell counting or using a viability dye like resazurin (B115843).
Protocol:
-
Parasite Culture: Culture bloodstream forms of T. brucei (e.g., TC221 strain) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension at a starting density of 2 x 10⁴ cells/mL to each well.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., suramin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Growth Assessment:
-
Cell Counting: At different time points (e.g., 24, 48, 72 hours), mix the cell suspension and count the number of viable parasites using a hemocytometer.
-
Resazurin Assay: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for a further 4-6 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm).
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: Relationship between tagitinins and their biological activities.
References
A Comparative Analysis of 1-Acetyltagitinin A and Tagitinin C: Unveiling Their Therapeutic Potential
For Immediate Release
[City, State] – In the ongoing quest for novel therapeutic agents from natural sources, the sesquiterpene lactones 1-Acetyltagitinin A and Tagitinin C, isolated from the medicinal plant Tithonia diversifolia, have garnered significant attention. This comprehensive guide provides a detailed comparative analysis of these two compounds, summarizing their chemical properties, biological activities, and mechanisms of action, supported by experimental data. This report is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for pharmaceutical applications.
Chemical Structure and Properties
Both this compound and Tagitinin C belong to the germacrane (B1241064) class of sesquiterpene lactones. Their core chemical structures are closely related, with the primary distinction being the presence of an acetyl group in this compound. This seemingly minor structural difference can significantly influence their biological activities.
| Property | This compound | Tagitinin C |
| Molecular Formula | C₂₁H₂₈O₇ | C₁₉H₂₄O₆ |
| Molecular Weight | 392.44 g/mol | 348.39 g/mol |
| Chemical Structure | Contains an additional acetyl group compared to Tagitinin C. | A well-characterized sesquiterpene lactone.[1] |
Comparative Biological Activities
Extensive research has highlighted the diverse pharmacological profiles of both compounds, with a significant overlap in their therapeutic potential, particularly in anticancer and anti-inflammatory applications.
Anticancer Activity
Tagitinin C has been extensively studied for its potent cytotoxic effects against a variety of cancer cell lines. It is known to induce programmed cell death through multiple mechanisms, including apoptosis and ferroptosis.[2][3]
Table 1: Cytotoxic Activity (IC₅₀ values) of Tagitinin C against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| U373 | Human Glioblastoma | 6.1 | [4] |
| Hep-G2 | Human Hepatocellular Carcinoma | 2.0 ± 0.1 | [5] |
| Huh 7 | Human Hepatocellular Carcinoma | 1.2 ± 0.1 |
While specific cytotoxic data for this compound is limited in the currently available literature, studies on the closely related "Tagitinin A" suggest it also possesses cytotoxic properties. Further research is required to quantify the specific IC₅₀ values of this compound against a range of cancer cell lines to enable a direct comparison with Tagitinin C.
Anti-inflammatory Activity
Both "Tagitinin A" and Tagitinin C have demonstrated significant anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.
A study investigating the effects of tagitinins (B1237875) on human neutrophils found that both Tagitinin A and Tagitinin C decrease the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6), CXCL8, and tumor necrosis factor-alpha (TNF-α). This suggests that both compounds have the potential to modulate inflammatory responses.
Antitrypanosomal Activity
Interestingly, both "Tagitinin A" and Tagitinin C have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. In a bioassay-guided fractionation study, Tagitinin C exhibited very strong inhibition of T. brucei with an IC₅₀ value of 0.0042 µg/mL, which was 4.5 times more potent than the reference drug suramin. "Tagitinin A" also showed activity, although it was less potent than Tagitinin C.
Mechanisms of Action
The molecular mechanisms underlying the biological activities of Tagitinin C are better characterized than those of this compound.
Tagitinin C is known to induce cancer cell death through multiple pathways:
-
Induction of Ferroptosis: Tagitinin C can induce an iron-dependent form of programmed cell death called ferroptosis in colorectal cancer cells. This is achieved by inducing endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.
-
Induction of Apoptosis: It can also trigger apoptosis, a caspase-dependent form of cell death, in various cancer cells.
-
Anti-inflammatory Action: The anti-inflammatory effects of Tagitinin C are attributed to its ability to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.
The mechanism of action for This compound is less understood. However, based on the activity of the closely related "Tagitinin A," it is plausible that it shares a similar anti-inflammatory mechanism involving the inhibition of pro-inflammatory cytokine production.
Experimental Protocols
To facilitate further research and verification of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Tagitinin C stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Tagitinin C for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.
LPS-Induced Cytokine Release in Neutrophils
This protocol is used to evaluate the anti-inflammatory activity of the compounds.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound and Tagitinin C stock solutions
-
ELISA kits for TNF-α, IL-6, and CXCL8
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Culture the neutrophils in RPMI 1640 medium with 10% FBS.
-
Pre-treat the cells with different concentrations of this compound or Tagitinin C for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include appropriate controls (untreated, LPS only, and compound only).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and CXCL8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizing the Mechanisms
To better understand the intricate cellular processes affected by these compounds, the following diagrams illustrate key signaling pathways.
Caption: Proposed anticancer mechanism of Tagitinin C.
References
Validating the Anti-inflammatory Effects of Tagitinin Analogs: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory properties of tagitinin derivatives, focusing on experimental data from in vitro and in vivo studies. The information is intended for researchers, scientists, and professionals in drug development to evaluate the therapeutic potential of this class of sesquiterpene lactones.
Comparative Efficacy of Tagitinin Analogs
Tagitinin A, C, and F, isolated from Tithonia diversifolia, have demonstrated notable anti-inflammatory activities. Their effects have been evaluated against key inflammatory mediators and cellular responses.
Table 1: In Vitro Anti-inflammatory Activity of Tagitinin Analogs
| Parameter | Cell Type | Stimulant | Tagitinin Analog | Concentration | % Inhibition / Effect | Reference |
| IL-6 Production | Human Neutrophils | LPS | Tagitinin A | 100µM | Significant Reduction | [1] |
| IL-6 Production | Human Neutrophils | LPS | Tagitinin C | 100µM | Significant Reduction | [1][2] |
| IL-6 Production | Human Neutrophils | LPS | Tagitinin F | 100µM | Significant Reduction | [1] |
| CXCL8 (IL-8) Production | Human Neutrophils | LPS | Tagitinin A | 100µM | Significant Reduction | [1] |
| CXCL8 (IL-8) Production | Human Neutrophils | LPS | Tagitinin C | 100µM | Significant Reduction | |
| CXCL8 (IL-8) Production | Human Neutrophils | LPS | Tagitinin F | 100µM | Significant Reduction | |
| TNF-α Production | Human Neutrophils | LPS | Tagitinin A | 100µM | Significant Reduction | |
| TNF-α Production | Human Neutrophils | LPS | Tagitinin C | 100µM | Significant Reduction | |
| TNF-α Production | Human Neutrophils | LPS | Tagitinin F | 100µM | Significant Reduction | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | Tagitinin F | 5, 10, 50, 100 µM | Concentration-dependent attenuation | |
| PGE2 Production | RAW 264.7 Macrophages | LPS | Tagitinin F | 5, 10, 50, 100 µM | Concentration-dependent attenuation | |
| LTB4 Production | RAW 264.7 Macrophages | LPS | Tagitinin F | 5, 10, 50, 100 µM | Concentration-dependent attenuation | |
| COX-1 Activity | In vitro assay | - | Tagitinin F | - | Concentration-dependent downregulation | |
| COX-2 Activity | In vitro assay | - | Tagitinin F | - | Concentration-dependent downregulation | |
| 5-Lipoxygenase Activity | In vitro assay | - | Tagitinin F | - | Concentration-dependent downregulation | |
| MMP-1 Activity | In vitro assay | - | Tagitinin F | - | Concentration-dependent downregulation | |
| MMP-2 Activity | In vitro assay | - | Tagitinin F | - | Concentration-dependent downregulation |
Table 2: In Vivo Anti-inflammatory Activity of Tagitinin F
| Model | Animal | Treatment | Dosage | Outcome | Reference |
| Carrageenan-induced paw edema | BALB/c mice | Tagitinin F | 0.5% and 1% | Attenuation of edema | |
| Mechanical hyperalgesia | BALB/c mice | Tagitinin F | 0.5% and 1% | Attenuation of hyperalgesia | |
| Excisional skin wound | BALB/c mice | Tagitinin F | 0.5% and 1% | Reduced neutrophil and macrophage infiltration, stimulated collagen deposition |
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of tagitinins (B1237875) are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and other inflammatory mediators. Tagitinins are thought to interfere with this cascade, thereby suppressing the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of Tagitinin.
Experimental Protocols
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Culture: Purified neutrophils (1x10^6 cells/mL) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-incubated with various concentrations of Tagitinin A, C, or F (e.g., 100µM) or a vehicle control for 1 hour. Dexamethasone (100µM) can be used as a positive control.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (10 ng/mL) to the cell cultures.
-
Incubation: The cells are incubated for 21 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The concentrations of IL-6, CXCL8 (IL-8), and TNF-α in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.
-
Animals: Male BALB/c mice are used for the study.
-
Treatment: Animals are divided into groups and treated topically with a vehicle control, or Tagitinin F (0.5% and 1% in a suitable vehicle) on the plantar surface of the right hind paw.
-
Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw to induce inflammation.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the vehicle control group.
Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.
Conclusion
The available data strongly suggest that tagitinin analogs, particularly Tagitinin F, possess significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. Further investigation into the specific mechanisms and comparative efficacy of different tagitinin derivatives, including 1-Acetyltagitinin A, is warranted to fully elucidate their therapeutic potential. The experimental protocols outlined provide a robust framework for such future studies.
References
Unveiling the Anticancer Potential of Tagitinin C: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the anticancer properties of Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia. Due to the limited availability of specific data on 1-Acetyltagitinin A, this guide will focus on the well-documented anticancer activities of Tagitinin C as a representative of the tagitinin class of compounds. This analysis includes comparative data with the established chemotherapeutic agent, Doxorubicin, detailed experimental methodologies, and visual representations of key signaling pathways.
Comparative Anticancer Activity: Tagitinin C vs. Doxorubicin
The cytotoxic effects of Tagitinin C have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in this assessment. The data presented below summarizes the IC50 values for Tagitinin C and the widely used chemotherapy drug, Doxorubicin, in various cancer cell lines.
| Cell Line | Cancer Type | Tagitinin C IC50 (µg/mL) | Doxorubicin IC50 (µM) |
| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1[1] | 12.2 (equivalent to ~6.6 µg/mL) |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1[1] | > 20 (equivalent to >10.9 µg/mL) |
| A549 | Lung Carcinoma | - | > 20 (equivalent to >10.9 µg/mL) |
| Col2 | Colon Cancer | Significant antiproliferative activity | - |
| HL-60 | Promyelocytic Leukemia | Differentiation-inducing activity | - |
| T24 | Bladder Cancer | - | - |
| 8505 | Thyroid Carcinoma | - | - |
| SNU-1 | Gastric Carcinoma | - | - |
| MCF-7 | Breast Adenocarcinoma | - | 2.5 (equivalent to ~1.4 µg/mL) |
| IMR-32 | Neuroblastoma | - | - |
| UKF-NB-4 | Neuroblastoma | - | - |
Note: Doxorubicin IC50 values were converted from µM to µg/mL for a more direct comparison, using a molar mass of 543.52 g/mol . A direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of compounds like Tagitinin C is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a compound.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., Tagitinin C) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Tagitinin C exerts its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways Implicated in Tagitinin C's Anticancer Activity
Tagitinin C has been shown to influence the following pathways:
-
p53 Pathway: Tagitinin C can increase the expression of the p53 tumor suppressor protein, which plays a crucial role in inducing apoptosis and cell cycle arrest in response to cellular stress.[1]
-
NF-κB Pathway: It is suggested that Tagitinin C can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is often constitutively active in cancer cells and promotes their survival and proliferation.
-
VEGF Signaling: Tagitinin C has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
PERK-Nrf2-HO-1 Pathway: In colorectal cancer cells, Tagitinin C has been shown to induce ferroptosis, a form of iron-dependent cell death, through the activation of the PERK-Nrf2-HO-1 signaling pathway.
The following diagram illustrates the proposed mechanism of action for Tagitinin C, leading to cancer cell death.
References
A Comparative Analysis of 1-Acetyltagitinin A's Analogue, Tagitinin C, and Standard Chemotherapy Drugs in Oncology Research
In the landscape of oncological drug discovery, natural compounds are a vital source of novel therapeutic agents. This guide provides a detailed comparison of the preclinical performance of Tagitinin C, a prominent sesquiterpene lactone derived from Tithonia diversifolia and a close analogue of 1-Acetyltagitinin A, with standard-of-care chemotherapy drugs for glioblastoma, colorectal cancer, and hepatocellular carcinoma. Due to the limited specific research on this compound's anticancer properties, this guide will focus on the extensively studied Tagitinin C.
Executive Summary
Tagitinin C has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanisms of action, which include the induction of ferroptosis, apoptosis, and cell cycle arrest, present a distinct profile compared to traditional chemotherapeutic agents. This document synthesizes the available quantitative data on the efficacy of Tagitinin C and standard chemotherapy drugs, details the experimental methodologies used in these assessments, and visually represents the key signaling pathways involved.
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tagitinin C and standard chemotherapy drugs across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Glioblastoma
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Tagitinin C | U373 | 6.1 ± 0.1 µg/mL | Not Specified | [1] |
| Temozolomide | U87 | 123.9 µM (median) | 24 hours | [2] |
| Temozolomide | U87 | 230.0 µM (median) | 72 hours | [2] |
| Temozolomide | U251 | 176.5 µM (median) | 72 hours | [2] |
| Temozolomide | T98G | 438.3 µM (median) | 72 hours | [2] |
| Temozolomide | MGMT-negative cells | 5 µM | Not Specified | |
| Temozolomide | MGMT-positive cells | 400 µM | Not Specified |
Table 2: Colorectal Cancer
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Tagitinin C | SW480, DLD1, HCT116 | ~10-20 µM | 48-72 hours | |
| 5-Fluorouracil | HCT 116 | 13.5 µM | 3 days | |
| 5-Fluorouracil | HCT 116 | 1.48 µM | 5 days | |
| 5-Fluorouracil | HT-29 | 11.25 µM | 5 days | |
| 5-Fluorouracil | SW620 | 4 µM | 72 hours | |
| Oxaliplatin | HT29 | < 10 µg/mL | 2 hours | |
| Oxaliplatin | SW620 | 0.1 µM | 72 hours | |
| Oxaliplatin | HCT116 CHK2 WT | 19 µM | 1 hour | |
| Oxaliplatin | HCT116 CHK2 KO | 14 µM | 1 hour |
Table 3: Hepatocellular Carcinoma
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Tagitinin C | Hep-G2 | 2.0 ± 0.1 µg/mL | Not Specified | |
| Tagitinin C | Huh 7 | 1.2 ± 0.1 µg/mL | Not Specified | |
| Sorafenib | HepG2, HuH-7 | ~6 µmol/L | 48 hours | |
| Sorafenib | HepG2 | 8.289±0.331μM | Not Specified | |
| Doxorubicin | HepG2 | 1.3 ± 0.18 µM | 24 hours | |
| Doxorubicin | Huh7 | 5.2 ± 0.49 µM | 24 hours | |
| Doxorubicin | HepG2 | 0.98 µM | 72 hours |
Experimental Protocols
The majority of the cited cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Tagitinin C or standard chemotherapy drug). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
For specific details on cell lines, seeding densities, and incubation times, please refer to the cited literature.
Caption: Workflow for determining IC50 values using the MTT assay.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Tagitinin C and the compared standard chemotherapy drugs.
Tagitinin C: Induction of Ferroptosis
Tagitinin C has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells through the PERK-Nrf2-HO-1 signaling pathway.
References
A Head-to-Head Comparison of 1-Acetyltagitinin A and Parthenolide: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two sesquiterpene lactones, 1-Acetyltagitinin A and Parthenolide, for researchers, scientists, and drug development professionals. Due to the limited direct experimental data available for this compound, this comparison leverages data from its close structural analog, Tagitinin A, and the well-characterized Tagitinin C, both isolated from Tithonia diversifolia. This approach provides a scientifically grounded, albeit inferred, comparison with the extensively studied Parthenolide.
Overview and Chemical Structures
Both this compound and Parthenolide belong to the class of sesquiterpene lactones, natural compounds known for their diverse biological activities. Parthenolide is famously isolated from feverfew (Tanacetum parthenium), while this compound is a derivative of Tagitinin A, found in the Mexican sunflower, Tithonia diversifolia. Their chemical structures feature an α-methylene-γ-lactone ring, a key functional group responsible for their biological effects through Michael addition reactions with nucleophilic residues in proteins.
Mechanism of Action and Signaling Pathways
Both classes of compounds are recognized for their potent anti-inflammatory and anti-cancer properties, primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Parthenolide: The mechanism of Parthenolide is well-documented. It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][2][3] Parthenolide has also been shown to inhibit STAT3 and MAPK signaling pathways and induce apoptosis through the generation of reactive oxygen species (ROS).
Tagitinins (as a proxy for this compound): Sesquiterpene lactones from Tithonia diversifolia, including various tagitinins, are also potent inhibitors of NF-κB activation.[4][5] The proposed mechanism involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which prevents it from binding to DNA. Additionally, Tagitinin C has been shown to induce apoptosis and cell cycle arrest and to inhibit cancer cell migration. Recent studies on a novel derivative, Tagitinin J, have confirmed significant cytotoxic activity against several cancer cell lines, with apoptosis induction being a key mechanism.
Quantitative Data: Cytotoxicity
The cytotoxic effects of both Parthenolide and various Tagitinins have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | |
| TE671 | Medulloblastoma | 6.5 | ||
| HT-29 | Colon Adenocarcinoma | 7.0 | ||
| HUVEC | Endothelial Cells | 2.8 | ||
| Tagitinin C | Hep-G2 | Hepatocellular Carcinoma | ~4.5 (2.0 µg/mL) | |
| Huh 7 | Hepatocellular Carcinoma | ~2.7 (1.2 µg/mL) | ||
| Tagitinin J | KB | Oral Epidermoid Carcinoma | 7.26 | |
| HepG2 | Hepatocellular Carcinoma | 0.29 | ||
| A549 | Lung Carcinoma | 1.34 | ||
| MCF7 | Breast Cancer | 1.12 |
Note: IC50 values for Tagitinin C were converted from µg/mL to µM using a molecular weight of 444.5 g/mol .
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like Parthenolide and Tagitinins.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (Parthenolide, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines a common method to assess the inhibition of NF-κB DNA binding activity.
Objective: To determine if the test compounds inhibit the binding of the NF-κB transcription factor to its DNA consensus sequence.
Materials:
-
Cells of interest (e.g., macrophages, cancer cell lines)
-
Cell culture reagents
-
Inducing agent (e.g., TNF-α, LPS)
-
Test compounds (Parthenolide, this compound)
-
Nuclear extraction kit or buffers
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence, labeled with a detectable marker (e.g., biotin, 32P)
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., chemiluminescence for biotin, autoradiography for 32P)
Procedure:
-
Cell Treatment: Culture cells and pre-treat with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB inducing agent (e.g., TNF-α) for a short period (e.g., 30 minutes).
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit. Determine the protein concentration of the extracts.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled oligonucleotide probe, poly(dI-dC) (to block non-specific binding), and binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for the formation of protein-DNA complexes.
-
Electrophoresis: Add loading buffer to the samples and load them onto a non-denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Detection: Transfer the DNA from the gel to a membrane (for biotin-labeled probes) and detect the signal using a chemiluminescent substrate. For radioactively labeled probes, dry the gel and expose it to X-ray film.
-
Analysis: A "shifted" band indicates the formation of the NF-κB-DNA complex. A reduction in the intensity of this band in the presence of the test compound indicates inhibition of NF-κB binding.
Conclusion
Both Parthenolide and the Tagitinin class of sesquiterpene lactones (used as a proxy for this compound) are potent bioactive compounds with significant anti-inflammatory and anti-cancer potential. Their primary mechanism of action converges on the inhibition of the crucial NF-κB signaling pathway, albeit through potentially different direct molecular interactions. The available cytotoxicity data suggests that certain tagitinins, such as Tagitinin J, may exhibit even greater potency against specific cancer cell lines compared to Parthenolide.
For researchers in drug development, both compound classes represent promising scaffolds. Further investigation into the specific activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide, a natural inhibitor of Nuclear Factor-kappaB, inhibits lung colonization of murine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of Sesquiterpene Lactone Experimental Results: A Comparative Guide on Tagitinin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia. Due to the limited availability of published data on 1-Acetyltagitinin A, this document focuses on the well-characterized activities of its close structural analog, Tagitinin C, to provide a framework for assessing the reproducibility of experiments with this class of compounds. The information presented here is compiled from published studies and aims to facilitate the design and replication of key biological assays.
Data Presentation: Quantitative Analysis of Tagitinin C Bioactivity
The following tables summarize the cytotoxic effects and the impact on the cell cycle of Tagitinin C in various cancer cell lines.
Table 1: Cytotoxicity of Tagitinin C (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1] |
| Keloid Fibroblasts (72h) | - | 0.122 | [2] |
| Keloid Fibroblasts (120h) | - | 0.039 | [2] |
Table 2: Effect of Tagitinin C on Cell Cycle Distribution in Huh 7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) | Reference |
| Control | 62.3 | 25.4 | 12.3 | 0.8 | [1] |
| Tagitinin C (1.2 µg/mL) | 55.1 | 18.2 | 26.7 | 10.5 |
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for determining the IC50 values of Tagitinin C.
-
Cell Seeding: Cancer cell lines (e.g., Hep-G2, Huh 7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of Tagitinin C (typically ranging from 0.1 to 10 µg/mL) for 24 to 72 hours. A vehicle control (DMSO) is run in parallel.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol outlines a general procedure for assessing apoptosis, as suggested by the reported activation of caspases by Tagitinin C.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Tagitinin C at its IC50 concentration for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-Annexin V fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This protocol is based on the methodology used to analyze the effect of Tagitinin C on the cell cycle of Huh 7 cells.
-
Cell Treatment: Huh 7 cells are treated with Tagitinin C at its IC50 concentration (1.2 µg/mL) for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the putative signaling pathways inhibited by sesquiterpene lactones like Tagitinin C, leading to apoptosis and cell cycle arrest.
References
Meta-analysis of 1-Acetyltagitinin A: A Comparative Guide Based on Available Research
A comprehensive meta-analysis of research specifically focused on 1-Acetyltagitinin A is challenging due to a limited amount of publicly available, detailed experimental data for this specific compound. The majority of current research accessible through broad searches focuses on its close analogue, Tagitinin C, and the general biological activities of sesquiterpene lactones from plant species such as Tithonia diversifolia. This guide, therefore, provides a comparative overview based on the available data for Tagitinin C and related compounds, offering insights into the potential properties of this compound for researchers, scientists, and drug development professionals.
Anticancer Activity: Insights from Tagitinin C
While specific quantitative data for this compound is scarce, studies on the closely related sesquiterpene lactone, Tagitinin C, provide valuable insights into its potential anticancer effects.
Table 1: Cytotoxic Activity of Tagitinin C Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| HepG-2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1] |
| U373 | Glioblastoma | 6.1 ± 0.1 | [2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Tagitinin C has demonstrated significant cytotoxic effects against hepatocellular carcinoma and glioblastoma cell lines.[1][2] Research indicates that the anticancer activity of Tagitinin C may be mediated through the induction of autophagy, a cellular self-degradation process, and cell cycle arrest at the G2/M phase. Furthermore, it has been shown to downregulate survivin, a protein that inhibits apoptosis (programmed cell death).
Anti-inflammatory Potential: A Look at Sesquiterpene Lactones
Tagitinins C, F, and A have been shown to decrease the production of pro-inflammatory cytokines such as IL-6, CXCL8, and TNF-α in human neutrophils. The anti-inflammatory effects of many natural products are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of genes involved in the inflammatory response, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory process.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated in the available literature, based on the actions of related compounds and other natural products with similar biological activities, several pathways can be hypothesized as potential targets.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.
Figure 1. Simplified overview of the NF-κB signaling pathway in inflammation.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer, making it a key target for anticancer drugs.
Figure 2. Key components of the PI3K/Akt/mTOR signaling pathway in cancer.
Experimental Protocols
Detailed experimental protocols for the isolation and evaluation of this compound are not explicitly available in the searched literature. However, general methodologies for studying the anticancer and anti-inflammatory properties of natural compounds can be outlined.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
General Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion
While a comprehensive meta-analysis and detailed comparison guide for this compound cannot be fully realized due to the limited availability of specific research data, this guide provides a valuable starting point for researchers. The information on the related compound, Tagitinin C, suggests that this compound likely possesses significant anticancer and anti-inflammatory properties. Future research should focus on isolating and characterizing this compound and conducting detailed in vitro and in vivo studies to elucidate its specific mechanisms of action, quantitative biological activities, and therapeutic potential. Such studies are crucial for building a comprehensive understanding and enabling direct comparisons with other therapeutic agents.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Acetyltagitinin A
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 1-Acetyltagitinin A is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C21H30O8[1] |
| Molecular Weight | 410.458 g/mol [1] |
| Appearance | Likely a solid, as is common for sesquiterpene lactones. |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 179.4 ± 23.6 °C[1] |
| Chemical Class | Sesquiterpene lactone, a class of naturally occurring terpenoids. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Avoid inhalation of any dust or aerosols.
-
Prevent skin and eye contact. Sesquiterpene lactones are known to be potential skin irritants and allergens.
2. Waste Segregation and Containerization:
-
Categorization: Treat this compound as non-halogenated organic solid waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, screw-on cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations or chemical formulas. The label should also include the date of accumulation and the name of the principal investigator or lab group.
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
Segregate the container from incompatible waste streams, such as strong acids, bases, and oxidizers.
4. Disposal Request and Collection:
-
Do not dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Use an absorbent material to collect the spilled solid.
-
Place all contaminated materials, including PPE, into a sealed bag and dispose of it as hazardous waste.
-
Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals, including this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
